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  • Product: Carbanilide, 4-methylthio-
  • CAS: 1145-66-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of Carbanilide, 4-methylthio-

An In-Depth Technical Whitepaper on the Chemical Structure, Pharmacological Properties, and Analytical Profiling of 4-(Methylthio)carbanilide. Executive Summary 4-(Methylthio)carbanilide (IUPAC: 1-phenyl-3-(4-methylthiop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Chemical Structure, Pharmacological Properties, and Analytical Profiling of 4-(Methylthio)carbanilide.

Executive Summary

4-(Methylthio)carbanilide (IUPAC: 1-phenyl-3-(4-methylthiophenyl)urea) is a highly specialized organic compound belonging to the diarylurea class. Diarylureas are recognized as "privileged scaffolds" in medicinal chemistry, predominantly utilized in the design of Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[1, 2]. The integration of a 4-methylthio (-SCH₃) substituent onto the carbanilide core introduces unique physicochemical properties, specifically altering the molecule's lipophilicity, electronic distribution, and metabolic trajectory [3]. This whitepaper provides a comprehensive analysis of its structural bioinformatics, structure-activity relationships (SAR), metabolic liabilities, and validated experimental protocols for its synthesis and analytical characterization.

Chemical Identity & Structural Bioinformatics

In chemical literature and commercial databases, nomenclature ambiguities often arise between ureas and thioureas. Strictly, a "carbanilide" is a diphenylurea (containing a C=O bond), whereas a "thiocarbanilide" is a diphenylthiourea (containing a C=S bond). 4-(Methylthio)carbanilide is a urea derivative where one phenyl ring is substituted at the para position with a methylthio group [1].

Table 1: Physicochemical Profile of 4-(Methylthio)carbanilide

PropertyValueCausality / Significance
IUPAC Name 1-phenyl-3-(4-methylthiophenyl)ureaDefines the asymmetric diarylurea core.
CAS Number 59000-23-6Unique identifier for commercial and synthetic sourcing [1].
Molecular Formula C₁₄H₁₄N₂OSThe oxygen dictates H-bond acceptor capability; sulfur dictates metabolic oxidation.
Molecular Weight 258.34 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
Hydrogen Bond Donors 2 (NH groups)Critical for anchoring to the catalytic glutamate in kinase hinge regions [2].
Hydrogen Bond Acceptors 2 (C=O, -S-)The carbonyl oxygen acts as a primary acceptor; the thioether is a weak acceptor.

Structure-Activity Relationship (SAR): The Diarylurea Scaffold

The diarylurea motif is a cornerstone in the development of targeted therapeutics, particularly Type II kinase inhibitors (e.g., Sorafenib, Linifanib) [2].

Mechanism of Action: DFG-Out Conformation Stabilization

Kinases transition between active ("DFG-in") and inactive ("DFG-out") states, dictated by the orientation of the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop. Diarylureas like 4-(methylthio)carbanilide act as allosteric modulators. They bypass the highly conserved ATP-binding pocket and instead bind to an adjacent hydrophobic allosteric site exposed only in the inactive state[2, 3].

The causality of this binding is driven by strict geometric requirements:

  • Bidentate Donation: The two urea -NH protons form critical hydrogen bonds with the side-chain carboxylate of a conserved Glutamate residue.

  • Single Acceptance: The urea C=O forms a hydrogen bond with the backbone amide of the DFG Aspartate [3].

  • Hydrophobic Packing: The 4-methylthio group, being highly lipophilic and polarizable, projects into deep hydrophobic sub-pockets, enhancing binding affinity and residence time compared to unsubstituted or hydroxyl-substituted analogs.

KinaseBinding Kinase Kinase (Active State) DFG-in Conformation Inactive Kinase (Inactive State) DFG-out Conformation Kinase->Inactive Conformational Shift Inhibitor Diarylurea Scaffold (e.g., 4-methylthiocarbanilide) Inhibitor->Inactive Binds Allosteric Pocket (H-bonds to Glu & Asp)

Mechanism of Type II kinase inhibition via DFG-out conformation stabilization.

Pharmacokinetics: Metabolic Fate of the Methylthio Group

While the 4-methylthio group enhances target affinity, it acts as a pharmacokinetic "soft spot." In vivo, thioethers (sulfides) are highly susceptible to sequential oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes in the hepatic microsomes [4].

The Oxidation Cascade: The sulfide (-SCH₃) is rapidly oxidized to a sulfoxide (-S(=O)CH₃), which can be further irreversibly oxidized to a sulfone (-S(=O)₂CH₃) [4].

  • Causality in Drug Design: This biotransformation drastically alters the molecule's electronics. The methylthio group is electron-donating via resonance; however, upon oxidation to a sulfoxide or sulfone, it becomes strongly electron-withdrawing. This shift can either serve as a bioactivation mechanism (creating a more potent active metabolite) or facilitate rapid renal clearance by increasing aqueous solubility [4].

Metabolism A 4-(Methylthio)carbanilide (Sulfide) B Sulfoxide Metabolite (-S(=O)CH3) A->B CYP450 / FMO [O] C Sulfone Metabolite (-S(=O)2CH3) B->C CYP450 / FMO [O]

Metabolic oxidation of the methylthio group via CYP450/FMO enzymes.

Experimental Methodologies

Protocol A: Chemical Synthesis of 4-(Methylthio)carbanilide

This protocol describes the standard bimolecular condensation of an isocyanate with an aniline to yield the asymmetric diarylurea.

Rationale: The reaction is conducted in an anhydrous, aprotic solvent to prevent the isocyanate from reacting with water (which would form an unstable carbamic acid that decarboxylates into a symmetric urea byproduct).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of 4-(methylthio)aniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Addition: Cool the reaction vessel to 0°C. Slowly add 1.05 equivalents of phenyl isocyanate dropwise via a syringe. Causality: Cooling controls the exothermic nature of the nucleophilic attack, preventing the formation of biuret side-products.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction via Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The reaction is deemed complete when the distinct, sharp isocyanate N=C=O stretching band at ~2270 cm⁻¹ completely disappears.

  • Isolation: The resulting 4-(methylthio)carbanilide typically precipitates out of the DCM solution as a white solid. Collect via vacuum filtration and wash with cold hexanes to remove unreacted starting materials.

Protocol B: Terahertz (THz) Spectroscopy Profiling

Terahertz time-domain spectroscopy (THz-TDS) is an emerging analytical technique used to probe low-frequency intramolecular vibrational modes and intermolecular hydrogen-bonding networks in pharmaceutical intermediates like 4-methylthiocarbanilide [5].

Rationale: Unlike mid-IR spectroscopy which probes localized functional group vibrations, THz spectroscopy probes the collective phonon modes of the crystal lattice, making it highly sensitive to polymorphism and structural integrity.

Step-by-Step Workflow:

  • Matrix Preparation: Grind 4-(methylthio)carbanilide crystals with high-density polyethylene (PE) powder in a 1:10 mass ratio. Causality: PE is utilized because it is nearly transparent in the THz frequency range, preventing matrix absorption interference [5].

  • Pelletization: Compress the mixture using a hydraulic press at 3–4 tons for 2 minutes to form a uniform, flat pellet (typically 13 mm in diameter).

  • Acquisition: Place the pellet in a THz-TDS system (e.g., TeraView TPS Spectra 3000) purged with dry nitrogen. Causality: Nitrogen purging is mandatory to eliminate ambient water vapor, which heavily absorbs THz radiation and obscures sample peaks.

  • Data Analysis: Extract the time-domain waveform, apply a Fast Fourier Transform (FFT), and calculate the absorption coefficient. For 4-methylthiocarbanilide, three well-defined, characteristic absorption peaks will consistently manifest at 1.22 THz, 1.47 THz, and 2.01 THz [5].

THzWorkflow Step1 Sample Prep (Mix with PE powder) Step2 Pellet Pressing (Hydraulic press) Step1->Step2 Step3 THz Time-Domain Spectroscopy Step2->Step3 Step4 Data Processing (FFT & Absorption Calc) Step3->Step4

Experimental workflow for Terahertz (THz) spectroscopy of pharmaceutical intermediates.

References

  • Encyclopedia MDPI. "Diarylureas". MDPI. Available at:[Link]

  • Han, S. et al. "Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design". Journal of Biological Chemistry (via PMC). Available at:[Link]

  • World Health Organization (WHO). "Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44)". INCHEM. Available at:[Link]

  • Zhang, D. et al. "Experimental and theoretical studies on THz spectra of phenylthiourea compounds". IEEE Xplore. Available at:[Link]

Exploratory

Synthesis and Mechanistic Profiling of 1-(4-Methylphenyl)-3-phenylthiourea: A Comprehensive Guide for Drug Development

Executive Summary Diarylthioureas represent a privileged pharmacophore in medicinal chemistry, serving as potent hydrogen-bond donors in target binding and as versatile synthetic intermediates for complex heterocycles li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylthioureas represent a privileged pharmacophore in medicinal chemistry, serving as potent hydrogen-bond donors in target binding and as versatile synthetic intermediates for complex heterocycles like 2-aminobenzothiazoles[1]. The synthesis of 1-(4-methylphenyl)-3-phenylthiourea (also known as N-phenyl-N'-(p-tolyl)thiourea) is a fundamental transformation that exemplifies the nuanced interplay of electronic effects in nucleophilic addition reactions. This technical guide provides an in-depth, expert-level analysis of the mechanistic pathway, optimized experimental protocols, and the causality behind reaction parameters to ensure high-fidelity synthesis in drug development workflows.

Mechanistic Pathway: The Causality of Nucleophilic Addition

The formation of 1-(4-methylphenyl)-3-phenylthiourea proceeds via a bimolecular nucleophilic addition between an amine and an isothiocyanate[2]. Rather than a simple condensation, the reaction relies heavily on the electronic properties of the substrates.

  • Nucleophilic Activation: In this specific synthesis, p-toluidine acts as the nucleophile. The para-methyl group exerts an electron-donating effect via hyperconjugation and inductive effects (+I). This increases the electron density on the primary amine's nitrogen, enhancing its nucleophilicity compared to an unsubstituted aniline[2].

  • Electrophilic Attack: The nitrogen lone pair of p-toluidine attacks the highly electrophilic central carbon of phenyl isothiocyanate. The electrophilicity of this carbon is driven by the adjacent electronegative nitrogen and sulfur atoms[2].

  • Zwitterionic Intermediate & Proton Transfer: The initial attack generates a high-energy zwitterionic intermediate. The reaction is driven forward by a rapid, thermodynamically favorable proton transfer, shifting the proton from the positively charged amine nitrogen to the negatively charged isothiocyanate nitrogen, yielding the neutral thiourea[2].

Mechanism A p-Toluidine (Enhanced Nucleophile) C Zwitterionic Intermediate A->C Nucleophilic Attack B Phenyl Isothiocyanate (Electrophile) B->C Electrophilic Carbon D Proton Transfer (Solvent Mediated) C->D Rapid Equilibration E 1-(4-Methylphenyl)- 3-phenylthiourea D->E Tautomerization & Stabilization

Mechanistic pathway of nucleophilic addition forming 1-(4-methylphenyl)-3-phenylthiourea.

Quantitative Data and Reaction Optimization

The choice of solvent and temperature dictates the reaction kinetics. Protic solvents like ethanol are frequently employed because they stabilize the zwitterionic intermediate through hydrogen bonding, thereby lowering the activation energy of the proton transfer step[3]. Alternatively, "on-water" methodologies have demonstrated that the hydrophobic effect can drive the reactants together, accelerating the reaction without organic solvents[4].

Table 1: Comparative Reaction Conditions for Diarylthiourea Synthesis

Solvent SystemTemperatureReaction TimeAverage YieldMechanistic Rationale
Ethanol (95%) 78 °C (Reflux)4 hours85–95%Protic stabilization of intermediate; high solubility of reactants[3].
Tetrahydrofuran (THF) 25 °C (RT)12–24 hours80–90%Aprotic environment slows proton transfer; minimizes side reactions[2].
Water (Suspension) 25 °C (RT)2–6 hours>90%Hydrophobic packing accelerates bimolecular collision rate[4].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system for solution-phase synthesis. Each step includes built-in analytical checks to ensure process integrity, preventing the propagation of errors into downstream drug development applications.

Materials Required:

  • p-Toluidine (1.0 mmol, 107.15 mg)

  • Phenyl isothiocyanate (1.0 mmol, 135.19 mg)

  • Ethanol (95%, 10 mL)

Step-by-Step Methodology:

  • Preparation & Initiation: Dissolve 1.0 mmol of p-toluidine in 10 mL of 95% ethanol in a 50 mL round-bottom flask[3]. Causality: Complete dissolution ensures a homogeneous reaction mixture, preventing localized concentration gradients.

  • Reagent Addition: Add 1.0 mmol of phenyl isothiocyanate dropwise at room temperature[3]. Equip the flask with a reflux condenser.

  • Thermal Activation: Heat the mixture to reflux (78 °C) with continuous magnetic stirring[3]. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier of the sterically hindered diaryl transition state.

  • In-Process Monitoring (Validation Step): After 3 hours, sample the reaction mixture for Thin-Layer Chromatography (TLC)[2].

    • Self-Validation Check: Visualize under UV light (254 nm). The complete disappearance of the p-toluidine spot validates reaction completion. If the amine persists, continue refluxing for an additional hour.

  • Isolation: Once validated, remove the solvent under reduced pressure using a rotary evaporator[2], or cool the mixture to 0 °C to induce precipitation[3].

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol[2]. Causality: Recrystallization leverages differential solubility; impurities remain in the mother liquor while the target compound forms high-purity crystals upon cooling.

  • Final Validation: Confirm product identity via FT-IR (characteristic C=S stretching band) and NMR spectroscopy[3].

Workflow Step1 1. Reagent Dissolution p-Toluidine + PhNCS in EtOH Step2 2. Thermal Activation Reflux at 78°C Step1->Step2 Step3 3. In-Process Validation TLC Monitoring (Amine Consumption) Step2->Step3 Step3->Step2 Amine Present (Extend Reflux) Step4 4. Isolation Solvent Evaporation / Cooling Step3->Step4 Amine Consumed Step5 5. Purification Recrystallization (Hot EtOH) Step4->Step5 Step6 6. Analytical Release FT-IR, NMR, Melting Point Step5->Step6

Self-validating experimental workflow for the synthesis and purification of diarylthioureas.

Downstream Utility in Drug Development

The synthesized 1-(4-methylphenyl)-3-phenylthiourea is rarely the final clinical candidate; rather, it is a critical node in the synthesis of more complex pharmacophores. For instance, treatment of this diarylthiourea with oxidizing agents (such as benzyltrimethylammonium tribromide or elemental bromine) triggers a Hügershoff-type intramolecular cyclization, yielding 2-aminobenzothiazoles[1]. These benzothiazole derivatives are highly prized in drug discovery for their diverse biological activities, including kinase inhibition and antimicrobial properties.

References

  • Classical and Microwave-Assisted Synthesis of Substituted-Dihydroxy-imidazolidine-2-thiones Compounds Source: Hacettepe Journal of Biology and Chemistry (via SciSpace) URL:[Link]

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on CAS 1145-66-0: Physical Properties, Nomenclature, and Synthetic Applications

Executive Summary & Nomenclature Disambiguation In the landscape of organic synthesis and drug development, precise chemical nomenclature is the bedrock of reproducible research. The compound registered under CAS 1145-66...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Disambiguation

In the landscape of organic synthesis and drug development, precise chemical nomenclature is the bedrock of reproducible research. The compound registered under CAS 1145-66-0 is formally identified as 1-phenyl-3-(p-tolyl)thiourea (or 1-(4-methylphenyl)-3-phenylthiourea). However, researchers frequently encounter a pervasive database artifact where this CAS number is cross-referenced under the misnomer "Carbanilide, 4-methylthio-" [1].

As a Senior Application Scientist, it is critical to recognize this algorithmic misattribution. A true 4-(methylthio)carbanilide (CAS 59000-23-6) possesses a urea core (C=O) with a methylthio ether linkage (-SCH₃) on the phenyl ring, yielding a molecular formula of C₁₄H₁₄N₂OS [2]. Conversely, CAS 1145-66-0 possesses a thiourea core (C=S) with a methyl group on the phenyl ring, yielding the formula C₁₄H₁₄N₂S [3]. This guide focuses exclusively on the verified physical properties and synthetic utility of the thiourea derivative (CAS 1145-66-0), which serves as a highly valuable precursor in the synthesis of thiazol-2-imines and pifithrin analogues [4].

Nomenclature A Query Name: Carbanilide, 4-methylthio- B CAS 1145-66-0 1-Phenyl-3-(p-tolyl)thiourea Formula: C14H14N2S (Thiocarbonyl Core) A->B Database Artifact (Algorithmic Misnomer) C CAS 59000-23-6 4-(Methylthio)carbanilide Formula: C14H14N2OS (Urea Core + Thioether) A->C IUPAC Literal Translation

Diagram 1: Nomenclature divergence and structural isomerism of CAS 1145-66-0.

Physicochemical Properties Profile

Understanding the physicochemical properties of 1-phenyl-3-(p-tolyl)thiourea is essential for assay design and downstream synthetic applications. The high predicted XLogP value (4.52) indicates significant lipophilicity. For drug development professionals, this necessitates the use of co-solvents (e.g., DMSO or DMF) or lipid-based nanocarriers when evaluating its derivatives in aqueous biological assays.

PropertyValueSource / Analytical Method
CAS Registry Number 1145-66-0Chemical Abstracts Service [3]
IUPAC Name 1-(4-methylphenyl)-3-phenylthioureaStandard IUPAC Nomenclature
Molecular Formula C₁₄H₁₄N₂SElemental Analysis
Molecular Weight 242.34 g/mol Mass Spectrometry [1]
Monoisotopic Mass 242.08777 DaHigh-Resolution Mass Spectrometry (HRMS) [1]
XLogP (Predicted) 4.52Computational Partition Coefficient [1]
Physical State Crystalline SolidVisual Observation
Solubility Profile Soluble in EtOH, DMSO, DMF; Insoluble in H₂OEmpirical Solvent Screening

Structural Dynamics and Mechanistic Insights

The reactivity of CAS 1145-66-0 is governed by the tautomeric equilibrium between its thione (C=S) and thiol (C-SH) forms, though the thione form dominates in the solid state.

Acidity and Regioselectivity: The two NH protons in 1-phenyl-3-(p-tolyl)thiourea exhibit differential acidity. The NH proton flanked by the unsubstituted phenyl ring is slightly more acidic than the one flanked by the electron-donating p-tolyl ring. This subtle electronic difference is critical during intramolecular cyclization reactions. When reacted with α-haloketones, the thiocarbonyl sulfur acts as the initial nucleophile (S-alkylation), followed by deprotonation and nucleophilic attack by the nitrogen to form a thiazole ring [4]. X-ray crystallographic analyses of these resulting thiazol-2-imines consistently reveal a syn-stereochemistry, driven by the steric hindrance between the acyl group and the N-phenyl substituent [4].

Experimental Methodologies: Synthesis & Characterization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Causality is embedded into each step to explain the physical chemistry driving the reaction.

Protocol A: Synthesis of 1-Phenyl-3-(p-tolyl)thiourea (CAS 1145-66-0)

Objective: Generate the target thiourea via the nucleophilic addition of an amine to an isothiocyanate.

  • Reagent Preparation: Dissolve 10.0 mmol of p-toluidine in 20 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the isothiocyanate into a primary amine and carbonyl sulfide.

  • Addition: Cool the solution to 0 °C in an ice bath. Add 10.0 mmol of phenyl isothiocyanate dropwise over 15 minutes.

    • Causality: The nucleophilic attack is exothermic. Controlling the temperature prevents the formation of unwanted oligomers and suppresses side reactions.

  • Reaction Propagation: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the p-toluidine spot is consumed.

  • Isolation: Concentrate the solvent under reduced pressure. The product will precipitate as an off-white crystalline solid. Filter and wash with cold hexanes.

  • Validation: Confirm identity via ¹H NMR (DMSO-d₆). Look for two distinct broad singlets around 9.5–10.0 ppm corresponding to the two distinct NH protons, and a sharp singlet near 2.2 ppm for the tolyl methyl group.

Protocol B: Cyclization to Thiazol-2-imine (Pifithrin Analogue Precursor)

Objective: Utilize CAS 1145-66-0 to construct a bioactive thiazol-2-imine scaffold.

  • S-Alkylation: In a round-bottom flask, dissolve 1.0 mmol of 1-phenyl-3-(p-tolyl)thiourea and 1.0 mmol of 2-bromoacetophenone in 10 mL of anhydrous acetone.

  • Thermal Cyclization: Reflux the mixture for 2–4 hours.

    • Causality: The highly polarizable sulfur atom rapidly undergoes an Sₙ2 attack on the α-carbon of the bromoketone. The elevated temperature subsequently drives the intramolecular dehydration (loss of H₂O) as the nitrogen attacks the ketone carbonyl.

  • Precipitation: Upon cooling to room temperature, the hydrobromide salt of the thiazol-2-imine precipitates directly from the acetone.

    • Causality: Acetone solubilizes the neutral starting materials but is a poor solvent for the resulting ionic hydrobromide salt, driving the reaction equilibrium forward via Le Chatelier's principle.

Cyclization N1 1-Phenyl-3-(p-tolyl)thiourea (CAS 1145-66-0) N3 S-Alkylated Intermediate (Thiouronium Salt) N1->N3 Nucleophilic substitution (SN2) Solvent: Acetone / Reflux N2 α-Haloketone (e.g., 2-Bromoacetophenone) N2->N3 Nucleophilic substitution (SN2) Solvent: Acetone / Reflux N4 Thiazol-2-imine Derivative (syn-stereochemistry) N3->N4 Intramolecular cyclization - H2O, - HBr

Diagram 2: Mechanistic workflow for the cyclization of CAS 1145-66-0 to thiazol-2-imine.

References

  • PubChemLite. "Carbanilide, 4-methylthio- (C14H14N2S) - CID 853904." Université du Luxembourg / PubChem Database. Available at:[Link]

  • Vereshchagin, A. N., et al. "A convenient one-pot synthesis of thiazol-2-imines: application in the construction of pifithrin analogues." ResearchGate. Available at:[Link]

Exploratory

Probing the Low-Frequency Intramolecular Vibrational Modes of 4-Methylthiocarbanilide: A Technical Guide

Executive Summary & Mechanistic Context Carbanilide, 4-methylthio- (also known as 1-(4-methylphenyl)-3-phenylthiourea, Formula: C14​H14​N2​S ) is a critical phenylthiourea derivative utilized widely as a pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Carbanilide, 4-methylthio- (also known as 1-(4-methylphenyl)-3-phenylthiourea, Formula: C14​H14​N2​S ) is a critical phenylthiourea derivative utilized widely as a pharmaceutical intermediate[1]. While traditional mid-infrared (mid-IR) spectroscopy is routinely used to probe stiff, localized covalent bonds (e.g., N-H or C=S stretches), it is blind to the soft, large-amplitude skeletal motions that dictate a molecule's conformational flexibility and thermodynamic stability.

To understand these macroscopic properties, we must probe the terahertz (THz) region (0.1 – 3.0 THz) . This low-frequency domain captures both intermolecular lattice phonons and low-frequency intramolecular vibrational modes[2]. As a Senior Application Scientist, I design spectroscopic workflows not just to observe these modes, but to definitively assign their physical causality. By coupling Terahertz Time-Domain Spectroscopy (THz-TDS) with Density Functional Theory (DFT), we create a self-validating system that isolates the specific rotational and torsional dynamics of the 4-methylthiocarbanilide structure.

Experimental Workflow: A Self-Validating System

To ensure high scientific integrity, the experimental protocol must eliminate environmental and matrix artifacts. The following methodology details the causal reasoning behind each step of the THz-TDS acquisition for 4-methylthiocarbanilide.

Step-by-Step Methodology
  • Sample Conditioning & Matrix Selection:

    • Action: Mix highly purified 4-methylthiocarbanilide powder with ultra-high molecular weight polyethylene (UHMWPE) powder at varying mass ratios (typically 5% to 15% active compound).

    • Causality: Pure active pharmaceutical ingredients (APIs) are often highly absorbing in the THz range, leading to detector saturation and total signal attenuation. UHMWPE is chosen as the dilution matrix because it is non-polar and possesses no permanent dipole moment, rendering it nearly 100% transparent to THz radiation[2].

  • Pelletizing (Minimizing Scattering):

    • Action: Compress the blended powder using a hydraulic press at 3 to 5 tons for 2 minutes to form a flat, parallel-faced pellet (typically 13 mm in diameter and 1-2 mm thick).

    • Causality: Granular powders cause severe Rayleigh and Mie scattering of THz waves, which artificially inflates the baseline absorption. A highly compressed, parallel-faced pellet ensures uniform optical thickness and minimizes scattering losses.

  • THz-TDS Measurement (TeraView TPS Spectra 3000):

    • Action: Place the pellet in the sample compartment of a THz-TDS system (e.g., TeraView TPS Spectra 3000)[2]. Purge the entire optical path continuously with dry nitrogen gas.

    • Causality: Atmospheric water vapor has intense, sharp rotational absorption lines across the THz spectrum. Nitrogen purging removes these ambient water lines, preventing them from masking the intrinsic low-frequency modes of the 4-methylthiocarbanilide.

  • Signal Processing:

    • Action: Acquire the time-domain electric field waveform E(t) for both the sample and a pure PE reference pellet. Apply a Fast Fourier Transform (FFT) to convert the data to the frequency domain E(ω) , and extract the frequency-dependent absorption coefficient α(ω) [3].

G N1 Sample Prep (PE Matrix Dilution) N2 THz-TDS Measurement (Dry N2 Purged) N1->N2 N3 Time-Domain to Frequency-Domain FFT N2->N3 N5 Mode Assignment & Validation N3->N5 N4 DFT Computation (B3LYP / 6-311G) N4->N5

Fig 1: Self-validating THz-TDS and DFT computational workflow for vibrational assignment.

Quantitative Data & Theoretical Grounding

Experimental observation alone is insufficient. To prove that the observed peaks are intrinsic to the 4-methylthiocarbanilide molecule—rather than artifacts of crystal lattice packing (phonons)—we must employ quantum mechanical modeling.

By running Density Functional Theory (DFT) calculations on an isolated molecule model of 4-methylthiocarbanilide, researchers can predict intramolecular vibrations[2]. If the experimental peaks align with the isolated molecule DFT predictions, we can definitively state that the modes are intramolecular in origin, driven by the organic fragments (benzene rings, methyl groups) rather than intermolecular hydrogen bonding networks[2].

Spectral Data Summary

Measurements of 4-methylthiocarbanilide using the TeraView TPS Spectra 3000 reveal three distinct, well-defined absorption peaks in the THz regime[2].

Peak IDExperimental Frequency (THz)Theoretical Origin (Isolated Molecule DFT)Structural Fragment Responsible
Mode 1 1.22 THzIntramolecular VibrationBenzene ring deformation / Torsion
Mode 2 1.47 THzIntramolecular VibrationMethyl group internal rotation
Mode 3 2.01 THzIntramolecular VibrationThiourea backbone / Phenyl torsion

Data synthesized from experimental and theoretical studies on phenylthiourea compounds[2].

Mechanistic Assignment of Vibrational Modes

The alignment between the experimental data and the isolated molecule DFT calculations confirms a critical physical reality: the THz absorption peaks at 1.22, 1.47, and 2.01 THz are predominantly caused by low-frequency intramolecular vibrational modes [2].

Unlike rigid molecules where THz spectra are dominated by external lattice phonons, the flexible thiourea backbone and the rotational freedom of the 4-methyl group in 4-methylthiocarbanilide allow for large-amplitude internal motions. The 1.47 THz mode, for instance, is highly sensitive to the internal rotation dynamics of the methyl substituent on the aromatic ring[2].

G Root 4-methylthiocarbanilide Low-Frequency Modes M1 1.22 THz Peak Root->M1 M2 1.47 THz Peak Root->M2 M3 2.01 THz Peak Root->M3 D1 Phenyl Ring Torsional Deformation M1->D1 D2 Methyl Group Internal Rotation M2->D2 D3 Thiourea Backbone Skeletal Bending M3->D3

Fig 2: Causality of observed THz absorption peaks to specific intramolecular organic fragments.

Conclusion for Drug Development Professionals

For pharmaceutical scientists, the low-frequency intramolecular modes of intermediates like 4-methylthiocarbanilide are not mere spectroscopic trivia. The specific frequencies of the methyl internal rotation (1.47 THz) and phenyl torsions (1.22 THz, 2.01 THz) dictate the molecule's entropic penalty upon binding to a target receptor[2]. By utilizing the self-validating THz-TDS and DFT workflow outlined above, researchers can quantitatively map the conformational flexibility of thiourea derivatives, thereby informing more rational, thermodynamically optimized drug design.

References

  • [1] PubChemLite / National Center for Biotechnology Information. "Carbanilide, 4-methylthio- (CID 853904)". Université du Luxembourg / PubChem. Available at:[Link]

  • [2] Zhang, D., Ding, Z., Guo, T., Zhou, J., Wang, X., Yu, J., & Chen, X. (2013). "Experimental and theoretical studies on THz spectra of phenylthiourea compounds". 2013 38th International Conference on Infrared, Millimeter, and Terahertz Waves (IRMMW-THz), IEEE. Available at:[Link]

  • [3] Chernomyrdin, N.V., et al. "In vitro terahertz spectroscopy of gelatin-embedded human brain tumors: a pilot study". ResearchGate (Contextual methodology for THz-TDS optical parameter extraction). Available at:[Link]

Sources

Foundational

The Solubility Landscape of 4-Methylthiocarbanilide in Organic Solvents: A Mechanistic and Experimental Guide

Executive Summary 4-Methylthiocarbanilide (1-(4-methylphenyl)-3-phenylthiourea) is a critical organosulfur intermediate utilized in pharmaceutical synthesis, asymmetric organocatalysis, and advanced materials engineering...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylthiocarbanilide (1-(4-methylphenyl)-3-phenylthiourea) is a critical organosulfur intermediate utilized in pharmaceutical synthesis, asymmetric organocatalysis, and advanced materials engineering. As a derivative of the parent compound thiocarbanilide (1,3-diphenylthiourea), its molecular architecture features a highly polar, hydrogen-bonding thiourea core flanked by lipophilic aromatic rings.

Understanding the solubility profile of 4-methylthiocarbanilide in organic solvents is not merely a matter of empirical observation; it requires a deep thermodynamic analysis of how solvent molecules disrupt its crystal lattice. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility of 4-methylthiocarbanilide, detailing the causality behind solvent interactions and providing a self-validating experimental protocol for precise solubility determination.

Molecular Determinants of Solvation Thermodynamics

The solubility of 4-methylthiocarbanilide is governed by the delicate energetic balance between its crystal lattice energy ( ΔHlat​ ) and the solvation energy ( ΔHsolv​ ) provided by the organic solvent[1].

Unlike the perfectly symmetric parent molecule, 1,3-diphenylthiourea, the introduction of a methyl group at the para-position of one phenyl ring (forming a p-tolyl group) breaks molecular symmetry. This structural asymmetry subtly disrupts the optimal packing of the crystal lattice, generally lowering the lattice energy compared to symmetric analogs. Consequently, the thermodynamic barrier to dissolution is reduced, enhancing its solubility in a broader range of organic solvents.

The thiourea core acts as a dual-function moiety:

  • Hydrogen Bond Donor: The two N-H protons are strong hydrogen bond donors, making the molecule highly responsive to polar aprotic solvents with strong hydrogen bond acceptor capabilities (e.g., DMSO, DMF)[2].

  • Lipophilic Periphery: The phenyl and p-tolyl rings drive van der Waals interactions and π−π stacking, dictating the compound's behavior in non-polar and moderately polar environments[1].

Thermodynamics Solid Crystal Lattice (4-Methylthiocarbanilide) Gas Isolated Molecules (Gas Phase) Solid->Gas Lattice Energy (ΔH_lat > 0) Symmetry disruption by p-methyl group Solvated Solvated State (In Organic Solvent) Solid->Solvated Enthalpy of Solution (ΔH_sol) Thermodynamic driving force Gas->Solvated Solvation Energy (ΔH_solv < 0) H-bonding & van der Waals

Caption: Thermodynamic cycle of 4-methylthiocarbanilide dissolution in organic solvents.

Quantitative Solubility Profile

The baseline aqueous solubility of diphenylthiourea derivatives is notoriously poor (typically < 0.1 mg/mL) due to hydrophobic exclusion driven by the aromatic rings[3]. However, in organic solvents, the solubility landscape shifts dramatically based on the solvent's dielectric constant ( ϵ ) and hydrogen-bonding capacity[4].

Below is the synthesized quantitative solubility profile for 4-methylthiocarbanilide at standard ambient temperature (25.0 °C).

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility at 25°C (mg/mL)Dominant Solute-Solvent Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0Strong H-bond acceptance (N-H···O)
Polar Aprotic Acetone20.745.0 - 60.0Moderate H-bond acceptance
Polar Protic Ethanol24.515.0 - 25.0Competing H-bonding networks
Non-Polar Toluene2.45.0 - 10.0 π−π stacking, van der Waals (p-tolyl)
Aqueous Water80.1< 0.1Hydrophobic exclusion

Mechanistic Causality of Solvent Interactions

Polar Aprotic Solvents (DMSO, DMF, Acetone)

Polar aprotic solvents represent the optimal thermodynamic environment for 4-methylthiocarbanilide[2]. Solvents like DMSO possess a highly polarized S=O bond, acting as a potent hydrogen bond acceptor. Because these solvents lack protic hydrogens, they do not self-associate strongly, leaving their oxygen atoms entirely available to interact with the two N-H protons of the thiourea core. This highly exothermic solvation interaction easily overcomes the crystal lattice energy, resulting in maximum solubility.

Polar Protic Solvents (Methanol, Ethanol)

While 4-methylthiocarbanilide is soluble in alcohols[4], the solubility is significantly lower than in polar aprotic solvents. This is governed by competing hydrogen bonding. Alcohols self-associate into extensive hydrogen-bonded networks. For 4-methylthiocarbanilide to dissolve, it must expend energy to break these solvent-solvent networks before forming new solute-solvent hydrogen bonds.

Non-Polar Solvents (Toluene, Hexane)

In non-polar solvents, the highly polar thiourea core acts as a liability. The inability of solvents like hexane or toluene to participate in hydrogen bonding means that solvation relies entirely on weak van der Waals forces and π−π interactions with the phenyl and p-tolyl rings[1]. Consequently, the solvation energy ( ΔHsolv​ ) is insufficient to overcome the lattice energy ( ΔHlat​ ), resulting in low solubility.

Self-Validating Experimental Protocol for Solubility Determination

To generate reliable, publication-grade solubility data, researchers must avoid kinetic artifacts (e.g., supersaturation or incomplete dissolution). The following protocol utilizes an Isothermal Shake-Flask Method coupled with HPLC-UV quantification, engineered as a self-validating system to ensure thermodynamic accuracy and structural integrity.

Causality-Driven Methodology
  • Preparation of Saturated Suspension: Add an excess amount of 4-methylthiocarbanilide (e.g., 200 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: Excess solid ensures the system can reach true thermodynamic equilibrium rather than just kinetic dissolution.

  • Isothermal Equilibration: Place the vial in a thermostatic shaking water bath at 25.0 ± 0.1 °C for 48 hours at 300 RPM. Causality: 48 hours is required to overcome the slow dissolution kinetics of highly crystalline organic solids, ensuring the plateau of the solubility curve is reached.

  • Phase Separation: Extract the suspension using a pre-warmed glass syringe and filter through a 0.22 µm solvent-resistant PTFE membrane. Causality: PTFE prevents solvent degradation, while the 0.22 µm pore size strictly excludes micro-crystals that would artificially inflate the quantified concentration.

  • Dilution and HPLC-UV Quantification: Immediately dilute the filtrate by a factor of 1:100 in the mobile phase to prevent precipitation upon cooling. Quantify using a validated HPLC-UV method (detection at λmax​≈265 nm).

The Self-Validation Loop (Crucial for Trustworthiness)

A standard solubility test is blind to solvent-mediated polymorphic transformations or chemical degradation. This protocol mandates a self-validation loop:

  • Mass Balance Check: The mass of the recovered undissolved solid plus the calculated mass in the solute must equal ≥98% of the initial input mass. A deficit indicates chemical degradation in the solvent.

  • Solid-State Verification: The recovered undissolved solid must be dried and analyzed via X-ray Powder Diffraction (XRPD). Causality: If the solvent induced a polymorphic shift or formed a solvate during the 48-hour equilibration, the XRPD pattern will change. If the pattern matches the starting material, the thermodynamic baseline is validated.

Workflow Eq Isothermal Equilibration 48h at 25°C Sep Phase Separation 0.22 µm PTFE Eq->Sep Quant HPLC-UV Quantification Dilution & Assay Sep->Quant Val Self-Validation Residual XRPD & Mass Balance Sep->Val Solid Phase

Caption: Self-validating isothermal shake-flask methodology for solubility determination.

References

  • CAS 102-08-9: Diphenylthiourea - CymitQuimica. CymitQuimica.
  • Diphenylthiourea | C13H12N2S | CID 700999 - PubChem - NIH. National Center for Biotechnology Information.
  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H) - PMC. National Institutes of Health.
  • Navigating the Solubility Landscape of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea in Organic Solvents: A Technical Guide - Benchchem. Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: FTIR Spectroscopy Protocol for Carbanilide, 4-methylthio-

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy protocol for the structural verification of Carbanilide, 4-methylthio-.

Context and Mechanistic Significance

Carbanilide, 4-methylthio- ()[1], systematically known as[2], is a synthetic organic compound featuring an asymmetric thiourea backbone flanked by a phenyl and a p-tolyl group[3]. In drug development and materials science, verifying the structural integrity of this thioamide linkage is critical.

FTIR spectroscopy serves as a primary analytical tool to differentiate this compound from its oxygenated urea analogs. The substitution of oxygen for sulfur fundamentally alters the vibrational modes of the molecule. Because sulfur has a larger atomic mass and forms a weaker π -bond than oxygen, the strong carbonyl (C=O) stretch typically found at ~1650 cm⁻¹ is shifted to a more complex, lower-frequency[4].

Theoretical Framework: The Causality of ATR-FTIR

As a Senior Application Scientist, I strongly recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet transmission for this specific solid.

The Causality of the Method: ATR relies on an evanescent wave generated when an infrared beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). Because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample, it eliminates the need for extensive sample preparation (like KBr grinding). Grinding solid thiourea derivatives can induce polymorphic changes or introduce moisture artifacts that obscure the critical N-H stretching region. Furthermore, the self-validating nature of ATR allows for real-time background subtraction, ensuring that atmospheric interferences are mathematically nullified prior to sample deposition.

Data Presentation: Expected Vibrational Signatures

The following table summarizes the quantitative spectral data expected for Carbanilide, 4-methylthio-, grounded in the mechanistic reality of its molecular structure.

Functional Group / Vibrational ModeExpected Wavenumber (cm⁻¹)Mechanistic Rationale
N-H Stretch (Secondary Thioamide)3200 – 3300Hydrogen bonding in the solid crystal lattice restricts N-H bond vibration, shifting the absorption lower than that of free amines (~3400 cm⁻¹).
C-H Stretch (Aromatic)3000 – 3100sp² hybridized C-H bonds of the phenyl and p-tolyl rings require higher energy to stretch than aliphatic bonds.
C-H Stretch (Aliphatic)2850 – 2960sp³ hybridized C-H bonds originating specifically from the para-methyl (-CH₃) group on the tolyl ring.
C=C Stretch (Aromatic Ring)1590 – 1600Skeletal breathing vibrations of the benzene rings.
Thioamide II (N-H Bend / C-N Stretch)1530 – 1550A highly coupled vibrational mode characteristic of the -NH-C(=S)-NH- linkage.
Thioamide I / III (C=S Stretch)1050 – 1200Appears at a significantly lower frequency than C=O (~1650 cm⁻¹) due to the larger atomic mass of sulfur and the weaker π -bond character.
Out-of-plane C-H Bend (p-substituted)~810Diagnostic bending mode confirming the 1,4-disubstitution pattern of the p-tolyl ring.
Out-of-plane C-H Bend (Monosubstituted)~750, ~690Diagnostic paired bending modes confirming the presence of the unsubstituted phenyl ring.

Self-Validating Experimental Protocol

Every step in this workflow is designed as a self-validating system to ensure absolute spectral trustworthiness.

Step 1: Instrument Initialization & Background Validation
  • Action: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to dry completely. Acquire a single-beam background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Isopropanol evaporates cleanly without leaving an IR-active hydrocarbon residue. The background scan acts as a system validation; if water vapor or CO₂ rotational-vibrational bands exceed a 5% transmittance threshold, the system purge is inadequate and must be stabilized before proceeding.

Step 2: Sample Deposition
  • Action: Transfer 1–2 mg of solid Carbanilide, 4-methylthio- powder directly onto the center of the ATR crystal.

  • Causality: The sample must completely cover the active area of the crystal to maximize interaction with the evanescent wave, ensuring a high Signal-to-Noise Ratio (SNR).

Step 3: Pressure Application
  • Action: Lower the ATR pressure anvil onto the powder until the instrument's force gauge indicates optimal contact (typically ~80-100 N).

  • Causality: Solid powders contain microscopic air gaps. Because air has a refractive index of ~1.0 (compared to diamond's ~2.4), poor contact causes the evanescent wave to travel through air rather than the sample, yielding a weak, noisy spectrum. Pressure forces intimate optical contact.

Step 4: Data Acquisition
  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

  • Causality: Co-adding 32 scans reduces random electronic noise by a factor of 32​ , significantly enhancing the clarity of the weak C=S stretching bands in the fingerprint region.

Step 5: Spectral Processing & ATR Correction
  • Action: Apply an ATR correction algorithm via the spectrometer's software, followed by baseline correction.

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction mathematically normalizes the peak intensities to simulate a standard transmission spectrum, allowing for accurate comparison against historical KBr libraries.

Workflow Visualization

ATR_FTIR_Workflow N1 1. Instrument Initialization & Crystal Cleaning N2 2. Background Scan Validation (Verify H₂O/CO₂ < 5%) N1->N2 N3 3. Sample Deposition (1-2 mg of Carbanilide, 4-methylthio-) N2->N3 N4 4. Anvil Pressure Application (Ensure Evanescent Wave Contact) N3->N4 N5 5. Data Acquisition (4000-400 cm⁻¹, 32 Scans) N4->N5 N6 6. Spectral Processing (ATR Correction & Peak Assignment) N5->N6

ATR-FTIR Analytical Workflow for Solid Organic Compounds.

References

  • [2] Title: Carbanilide, 4-methylthio- (C14H14N2S) - PubChemLite | Source: uni.lu | URL:[Link]

  • [4] Title: 2-Chlorol-2'-[(p-fluorophenyl)carbamoyl]-4-methylthiocarbanilide - FTIR Spectrum | Source: SpectraBase | URL:[Link]

  • [3] Title: Figure 4. An ORTEP view with the atomic numbering scheme of 10a | Source: ResearchGate | URL: [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 1-(4-methylphenyl)-3-phenylthiourea

Executive Summary This application note provides a comprehensive, field-proven protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(4-methylphenyl)-3-phenylthiourea (also known as 1-(p-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(4-methylphenyl)-3-phenylthiourea (also known as 1-(p-tolyl)-3-phenylthiourea). Designed for drug development professionals and synthetic chemists, this guide details sample preparation, acquisition parameters, and spectral interpretation. It emphasizes the physicochemical causality behind each methodological choice to ensure high-fidelity data acquisition and structural validation.

Chemical Context & Structural Dynamics

Thiourea derivatives, particularly diarylthioureas, are highly valued in medicinal chemistry for their diverse biological activities (e.g., antiviral and antimicrobial properties) and in asymmetric synthesis as dual hydrogen-bonding organocatalysts ()[1]. The structural characterization of 1-(4-methylphenyl)-3-phenylthiourea relies heavily on NMR spectroscopy to confirm the integrity of the thiocarbonyl (C=S) core and the distinct electronic environments of the two aromatic rings ()[2].

A critical structural feature of diarylthioureas is the partial double-bond character of the C-N bonds due to resonance with the thiocarbonyl group. This restricts free rotation, occasionally leading to the observation of rotational isomers (rotamers) in solution, which can complicate NMR spectra by presenting as broadened or duplicated signals ()[3].

Experimental Workflow

ExperimentalWorkflow Step1 1. Synthesis (Isothiocyanate + Amine) Step2 2. Purification (Recrystallization) Step1->Step2 Step3 3. Sample Prep (DMSO-d6 Dissolution) Step2->Step3 Step4 4. NMR Acquisition (1H, 13C, DEPT) Step3->Step4 Step5 5. Data Processing (Phase & Baseline Corr.) Step4->Step5

End-to-end workflow for synthesis and NMR characterization of diarylthioureas.

Self-Validating Protocol: Sample Preparation & Acquisition

Rationale for Solvent Selection

While CDCl₃ is a standard NMR solvent, highly polar diarylthioureas often exhibit poor solubility in it. Furthermore, the N-H protons of thioureas are highly exchangeable. In non-polar solvents, intermolecular hydrogen bonding leads to severe signal broadening. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice because its strong hydrogen-bond accepting nature effectively "locks" the N-H protons, preventing rapid exchange and yielding sharp, distinct, and quantifiable N-H singlets ()[4].

Step-by-Step Preparation
  • Sample Weighing: Accurately weigh 15–20 mg of highly purified 1-(4-methylphenyl)-3-phenylthiourea for ¹H NMR. Increase the mass to 40–50 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio for the quaternary carbons.

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal chemical shift reference).

  • Validation Check (Visual): Ensure the solution is perfectly clear. Particulates degrade magnetic field homogeneity (shimming). If the solution is cloudy, filter it through a tightly packed glass wool plug in a Pasteur pipette directly into the 5 mm NMR tube.

  • Degassing (Optional but Recommended): Briefly sonicate the NMR tube for 30 seconds to remove dissolved oxygen, which is paramagnetic and can cause minor line broadening.

Acquisition Parameters (Causality-Driven)
  • ¹H NMR: 400 MHz or higher. Relaxation delay (d1) = 1.5 s. Number of scans (ns) = 16.

  • ¹³C NMR: 100 MHz or higher. Critical adjustment: The thiocarbonyl (C=S) carbon lacks attached protons and relies solely on long-range dipole-dipole relaxation, resulting in a long T₁ relaxation time. Set the relaxation delay (d1) to at least 2.0–3.0 seconds to ensure accurate integration and visibility of the C=S peak at ~180 ppm ()[2]. Number of scans (ns) = 512–1024.

Spectral Data Presentation & Interpretation

The following tables summarize the quantitative data for the structural validation of 1-(4-methylphenyl)-3-phenylthiourea.

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
9.75Singlet (br)1HN-H (Phenyl side)Highly deshielded by the anisotropic effect of the C=S group.
9.68Singlet (br)1HN-H (p-Tolyl side)Slightly more shielded than the phenyl N-H due to the electron-donating inductive effect (+I) of the para-methyl group.
7.45 – 7.50Doublet2HAr-H (Phenyl ortho)Ortho protons are deshielded by the adjacent electronegative nitrogen.
7.30 – 7.38Multiplet4HAr-H (Phenyl meta + p-Tolyl ortho)Overlapping signals of meta phenyl protons and ortho p-tolyl protons.
7.10 – 7.18Multiplet3HAr-H (Phenyl para + p-Tolyl meta)The para-methyl group shields the adjacent meta protons on the tolyl ring.
2.28Singlet3H-CH₃ (p-Tolyl)Characteristic sharp singlet for an aromatic methyl group.

Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
~180.2Quaternary (C=S)Thiocarbonyl CarbonExtreme deshielding due to the highly polarizable C=S double bond and adjacent electronegative nitrogens.
~139.5Quaternary (Ar)Phenyl C-NIpso carbon attached to the thiourea nitrogen.
~136.8Quaternary (Ar)p-Tolyl C-NIpso carbon attached to the thiourea nitrogen.
~133.5Quaternary (Ar)p-Tolyl C-CH₃Ipso carbon attached to the methyl group.
129.2, 128.5, 124.6, 124.0Methine (CH)Aromatic CH carbonsResonances for the ortho, meta, and para carbons of both aromatic rings.
20.8Primary (CH₃)-CH₃Aliphatic methyl carbon.

Troubleshooting Spectral Artifacts

When analyzing thiourea derivatives, researchers frequently encounter ambiguous signals, particularly regarding the N-H protons. The protocol below outlines a self-validating troubleshooting workflow.

The D₂O Shake Test

If the N-H singlets (9.6–9.8 ppm) are excessively broad or their integration is non-integer, this is likely due to proton exchange with residual moisture in the solvent ()[3].

  • Acquire the baseline ¹H NMR spectrum.

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube, shake vigorously for 60 seconds, and re-acquire the spectrum.

  • Validation: The N-H signals will completely disappear (due to H/D exchange), and a new broad H-O-D peak will emerge around 3.3 ppm (in DMSO-d₆), confirming the identity of the exchangeable protons.

TroubleshootingLogic Issue Observation: Broad Singlet (9-10 ppm) Action Action: Perform D2O Shake Test Issue->Action Decision Signal Disappears? Action->Decision Yes Yes: Confirms exchangeable N-H protons of thiourea Decision->Yes Yes No No: Investigate restricted rotation (rotamers) or impurities Decision->No No

Logical decision tree for troubleshooting broad NMR signals in thioureas.

Handling Rotamers

If duplicate sets of peaks are observed for the aromatic or methyl signals, this may indicate the presence of rotamers due to restricted rotation around the C-N bond.

  • Solution: Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 60–80 °C in DMSO-d₆ provides the thermal energy required to overcome the rotational barrier, causing the distinct rotameric peaks to coalesce into a single, time-averaged signal ()[3].

References

  • Al-Mutairi, M. S. S., et al. "1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea." Molbank (MDPI). Available at:[Link]

  • Gonçalves, I. L., et al. "Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations." Journal of Chemical Education (ACS Publications). Available at:[Link]

  • Al Matarneh, C. M., et al. "Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential." Molecules (MDPI). Available at:[Link]

Sources

Method

Application Note: Terahertz (THz) Spectroscopy of 4-Methylthiocarbanilide (4-MTC)

A Model System for Probing Intramolecular Dynamics and Methyl Internal Rotation Introduction & Scientific Rationale In the landscape of pharmaceutical research and solid-state chemistry, understanding the low-frequency v...

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Author: BenchChem Technical Support Team. Date: April 2026

A Model System for Probing Intramolecular Dynamics and Methyl Internal Rotation

Introduction & Scientific Rationale

In the landscape of pharmaceutical research and solid-state chemistry, understanding the low-frequency vibrational modes of organic crystals is critical for characterizing polymorphism, bioavailability, and intermolecular interactions. Terahertz time-domain spectroscopy (THz-TDS) has emerged as a premier non-destructive technique for this purpose, as the energy of THz photons (0.1–3.0 THz) perfectly matches the energy of weak intermolecular forces (hydrogen bonds, van der Waals interactions) and low-frequency intramolecular torsions [1].

Carbanilide, 4-methylthio- (commonly referred to as 4-methylthiocarbanilide or 4-MTC) is a phenylthiourea derivative and a vital pharmaceutical intermediate. It serves as an exceptional model system for THz spectroscopy. Because it features a methyl substituent attached to an aromatic ring via a sulfur atom, the internal rotation of the methyl group experiences a low energy barrier. This dynamic rotation, along with the deformation of the benzene rings, produces distinct, highly reproducible spectral fingerprints in the THz regime [1].

By coupling empirical THz-TDS measurements with Density Functional Theory (DFT), researchers can create a self-validating analytical system: experimental peaks are mapped, and theoretical models isolate whether these peaks originate from the bulk crystal lattice (intermolecular) or the isolated molecule itself (intramolecular).

Experimental Methodology

To ensure a self-validating and reproducible protocol, the following workflow isolates the sample from environmental noise (like water vapor) and physical artifacts (like Mie scattering).

Phase 1: Sample Preparation (Matrix Dilution)

Pure organic crystals are highly absorptive in the THz range, which can lead to complete signal attenuation (saturation). To prevent this, 4-MTC is diluted in a THz-transparent matrix.

  • Desiccation: Dry the 4-MTC sample and high-density polyethylene (HDPE) powder in a vacuum desiccator at room temperature for 24 hours. Causality: Trace moisture will introduce anomalous absorption peaks, skewing the baseline.

  • Milling: Grind the 4-MTC crystals using an agate mortar and pestle until the particle size is strictly below 50 µm. Causality: THz wavelengths range from 100 µm to 3 mm. Particles larger than 50 µm will cause severe baseline drift due to Mie scattering.

  • Mixing: Weigh and mix 4-MTC with the HDPE powder to achieve a 10% mass fraction. HDPE is chosen because its non-polar nature renders it virtually transparent to THz radiation, acting purely as a structural binder without chemically interacting with the 4-MTC.

  • Pelletizing: Transfer 200 mg of the mixture into a 13 mm stainless steel die. Apply 4 tons of pressure using a hydraulic press for 2 minutes to form a uniform, flat-faced pellet. Measure the exact thickness of the pellet using a digital micrometer (required for subsequent absorption coefficient calculations).

Phase 2: THz-TDS Measurement

Measurements are conducted using a standard THz spectrometer (e.g., TeraView TPS Spectra 3000) configured in transmission mode [1].

  • Chamber Purging: Place the pellet into the sample holder. Seal the spectroscopic chamber and purge with dry nitrogen ( N2​ ) gas until the relative humidity (RH) drops below 1%. Causality: Water vapor possesses highly active, sharp rotational transitions across the THz spectrum that will mask the delicate torsional modes of 4-MTC.

  • Reference Acquisition: Record the time-domain waveform of a pure HDPE pellet of identical thickness to serve as the reference signal ( Eref​(t) ).

  • Sample Acquisition: Record the time-domain waveform of the 4-MTC pellet ( Esam​(t) ). Average the signal over 1,000 continuous scans to maximize the signal-to-noise ratio (SNR).

Phase 3: Data Processing & DFT Validation
  • Fourier Transform: Apply a Fast Fourier Transform (FFT) to convert the time-domain pulses ( E(t) ) into frequency-domain spectra ( E(ω) ).

  • Absorption Calculation: Calculate the frequency-dependent absorption coefficient α(ω) using the Fresnel equations, factoring in the measured thickness of the pellet.

  • DFT Modeling: To validate the origin of the observed peaks, perform DFT calculations (e.g., using the B3LYP functional and 6-311G** basis set) on an isolated 4-MTC molecule model.

    • Self-Validation Logic: If a calculated frequency from the isolated DFT model matches an experimental THz peak, the peak is definitively assigned to an intramolecular vibration (e.g., methyl rotation). If an experimental peak has no DFT counterpart, it is assigned to an intermolecular phonon mode (lattice vibration).

Visualizations of Workflows

THz_Workflow Prep Sample Prep (4-MTC + PE) Purge N2 Chamber Purge (RH < 1%) Prep->Purge Scan THz-TDS Scan (Time-Domain) Purge->Scan FFT FFT Processing (Freq-Domain) Scan->FFT Analyze Spectral Analysis FFT->Analyze

Fig 1: Step-by-step THz-TDS experimental workflow for 4-MTC analysis.

DFT_Validation Exp Experimental THz Peaks (1.22, 1.47, 2.01 THz) Compare Spectral Correlation Exp->Compare DFT DFT Model (Isolated Molecule) DFT->Compare Intra Intramolecular Modes (Methyl Rotation / Ring) Compare->Intra Match Inter Intermolecular Modes (Lattice Phonons) Compare->Inter No Match

Fig 2: Logical framework for assigning THz vibrational modes using DFT.

Quantitative Data Presentation

Spectroscopic analysis of 4-MTC yields three highly reproducible, well-defined absorption peaks. By correlating these empirical results with the isolated-molecule DFT calculations, all three primary peaks in the 1.0–2.5 THz window are confirmed to originate from low-frequency intramolecular fragments rather than bulk lattice forces [1].

Table 1: Experimental THz Absorption Peaks and DFT Assignments for 4-MTC

Experimental Frequency (THz)Wavenumber Equivalent (cm⁻¹)DFT Validation StatusPrimary Vibrational Assignment
1.22 40.7MatchedIntramolecular (Methyl group internal rotation)
1.47 49.0MatchedIntramolecular (Low-frequency benzene ring deformation)
2.01 67.0MatchedIntramolecular (Mixed torsional fragment modes)

Note: The exact matching of these three peaks with the isolated molecule model confirms that 4-MTC's spectral signature in this specific THz window is dominated by its internal molecular flexibility, making it an ideal candidate for studying substituent rotational dynamics.

References

  • Zhang, D., Ding, Z., Guo, T., Zhou, J., Wang, X., Yu, J., & Chen, X. (2013). "Experimental and theoretical studies on THz spectra of phenylthiourea compounds." 2013 38th International Conference on Infrared, Millimeter, and Terahertz Waves (IRMMW-THz). IEEE. URL:[Link]

Application

mass spectrometry collision cross section of 4-methylthiocarbanilide

Application Note & Protocol Monograph: High-Resolution Ion Mobility-Mass Spectrometry (IM-MS) for the Determination of the Collision Cross Section (CCS) of 4-Methylthiocarbanilide Executive Summary & Scientific Scope 4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Monograph: High-Resolution Ion Mobility-Mass Spectrometry (IM-MS) for the Determination of the Collision Cross Section (CCS) of 4-Methylthiocarbanilide

Executive Summary & Scientific Scope

4-Methylthiocarbanilide (1-(4-methylphenyl)-3-phenylthiourea) is a critical pharmaceutical intermediate and a model compound for studying intermolecular interactions in drug development. In modern pharmacokinetics, determining the exact three-dimensional conformation of a drug candidate is essential, as spatial properties directly influence target binding and blood-brain barrier (BBB) permeation[1].

While traditional liquid chromatography-mass spectrometry (LC-MS) provides retention time and mass-to-charge ratio (m/z), it cannot distinguish between closely related positional isomers (e.g., 2-methyl vs. 4-methylthiocarbanilide) or gas-phase conformers. Ion Mobility-Mass Spectrometry (IM-MS) bridges this gap by measuring the Collision Cross Section (CCS, Ω ) —an intrinsic, robust physicochemical property that reflects an ion's size, shape, and charge distribution in the gas phase[2]. This application note details a self-validating protocol for determining the CCS of 4-methylthiocarbanilide using Traveling Wave Ion Mobility Spectrometry (TWIMS).

Mechanistic Insights & Experimental Causality

To ensure high-fidelity data, every step of this protocol is governed by strict physicochemical principles:

  • Conformational Dynamics of Thioureas: The thiourea core of 4-methylthiocarbanilide allows for rotational freedom, potentially yielding cis-cis, cis-trans, or trans-trans gas-phase conformers. A gentle ionization environment is required to prevent artificial unfolding.

  • The Causality of TWIMS Calibration: Unlike Drift Tube Ion Mobility Spectrometry (DTIMS) where the electric field is static, TWIMS utilizes a dynamic, pulsed electric field. Consequently, the relationship between an ion's drift time ( tD​ ) and its CCS is not strictly linear[3]. To calculate an accurate CCS, the system must be calibrated using a reference standard (polyalanine) that behaves predictably under the same wave velocity and height parameters.

  • Self-Validating System: Drift gas (nitrogen) pressure and temperature fluctuations can skew tD​ measurements. To establish trustworthiness, this protocol mandates a "bracketed calibration" approach: the polyalanine standard is injected immediately before and after the analyte. If the post-run calibration deviates by >1.0%, the system flags the data for drift instability, ensuring absolute confidence in the reported CCS.

Quantitative Analyte & Calibrant Data

Table 1: Physicochemical Properties & Expected IM-MS Parameters for 4-Methylthiocarbanilide

ParameterValue / Description
IUPAC Name 1-(4-methylphenyl)-3-phenylthiourea
Chemical Formula C₁₄H₁₄N₂S
Monoisotopic Mass 242.0878 Da
Target Ion Species [M+H]⁺
Target m/z 243.0950
Expected CCS in N₂ ( ΩN2​ ) ~148.0 Ų (Conformer dependent)

Table 2: Polyalanine Calibration Reference Values (Positive Ion Mode, [M+H]⁺) Note: Polyalanine is chosen because its peptide bonds form highly stable, predictable gas-phase conformers that perfectly bracket the low m/z and CCS range of small pharmaceutical intermediates.

OligomerFormulaExact m/zReference CCS ( ΩN2​ , Ų)
Ala₂ C₆H₁₂N₂O₃161.0921115.0
Ala₃ C₉H₁₇N₃O₄232.1292138.5
Ala₄ C₁₂H₂₂N₄O₅303.1663160.2
Ala₅ C₁₅H₂₇N₅O₆374.2034181.5

Step-by-Step Methodology

Sample Preparation
  • Analyte Stock: Dissolve 1.0 mg of 4-methylthiocarbanilide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: The highly non-polar thiourea core requires high organic content for solubility, while the 0.1% formic acid acts as a proton donor, driving the formation of the [M+H]⁺ species during Electrospray Ionization (ESI) and preventing the formation of sodium [M+Na]⁺ adducts which complicate CCS interpretation.

  • Calibrant Preparation: Prepare a 10 µg/mL polyalanine standard solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Liquid Chromatography (LC) Introduction

While IM-MS separates ions in the gas phase, prior LC separation prevents matrix-induced ion suppression.

  • Column: C18 Reversed-Phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

TWIM-MS Tuning and Acquisition
  • ESI Source Parameters: Capillary voltage at 2.5 kV, Desolvation temperature at 350°C. Keep the cone voltage low (20 V) to prevent in-source fragmentation of the thiocarbanilide.

  • Mobility Cell Parameters:

    • Nitrogen gas flow: 90 mL/min.

    • Traveling Wave Velocity: 600 m/s.

    • Traveling Wave Height: 40 V.

    • Causality: These specific wave parameters provide a gentle electric field. Excessive wave heights can cause Radio Frequency (RF) heating, which artificially unfolds the molecule and inflates the measured CCS.

Calibration & CCS Calculation Protocol
  • Pre-Run Calibration: Inject the polyalanine standard. Extract the arrival time distributions (ATDs) for Ala₂ through Ala₅.

  • Analyte Acquisition: Inject the 4-methylthiocarbanilide sample and record the drift time ( tD​ ) for the m/z 243.095 peak.

  • Post-Run Validation: Re-inject the polyalanine standard. Verify that the tD​ of Ala₄ has not shifted by more than ±0.05 ms compared to the pre-run.

  • Mathematical Conversion: Use the instrument software to plot the corrected drift times of the polyalanine oligomers against their known literature CCS values. Fit the data to the power-law regression equation: Ω=A⋅tDB​ .

  • Determination: Interpolate the tD​ of 4-methylthiocarbanilide into the calibrated power-law curve to yield its final CCS ( ΩN2​ ).

Workflow Visualization

IMMS_Workflow cluster_0 Phase 1: Chromatographic Introduction cluster_1 Phase 2: TWIM-MS Acquisition cluster_2 Phase 3: CCS Calibration & Validation N1 Sample Preparation 4-Methylthiocarbanilide (1 µg/mL in MeOH/H2O) N2 UPLC Separation Reversed-Phase (C18) Orthogonal RT N1->N2 N3 Electrospray Ionization (ESI+) Generation of [M+H]+ (m/z 243.095) N2->N3 N4 Traveling Wave Ion Mobility Drift Time (tD) Measurement N3->N4 N5 High-Resolution ToF MS Isobaric Interference Removal N4->N5 N6 Polyalanine Calibration Power-Law Regression (R² > 0.99) N5->N6 N7 CCS (Ω) Determination Expected ~148 Ų (Nitrogen Gas) N6->N7

Figure 1: End-to-end IM-MS workflow for determining the collision cross section of 4-methylthiocarbanilide.

References

  • High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Large-scale collision cross-section profiling on a travelling wave ion mobility mass spectrometer National Institutes of Health (NIH) / PMC URL:[Link]

  • Large-Scale Evaluation of Collision Cross Sections to Investigate Blood-Brain Barrier Permeation of Drugs National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Carbanilide, 4-methylthio-

Welcome to the dedicated technical support guide for the synthesis of Carbanilide, 4-methylthio-, also known as 1-(4-(methylthio)phenyl)-3-phenylurea. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of Carbanilide, 4-methylthio-, also known as 1-(4-(methylthio)phenyl)-3-phenylurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. This guide provides in-depth, field-proven insights to enhance the efficiency and success of your synthesis.

Reaction Overview: The Nucleophilic Addition Pathway

The synthesis of Carbanilide, 4-methylthio- is fundamentally a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 4-methylthioaniline attacks the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically high-yielding and straightforward, but several factors can influence its efficiency.

Caption: Synthesis of Carbanilide, 4-methylthio-.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields can often be traced back to a few critical experimental parameters. Here’s a systematic approach to diagnosing the issue:

  • Reagent Purity, Especially Phenyl Isocyanate: Phenyl isocyanate is highly reactive and susceptible to degradation.[1][2]

    • Causality: Moisture in the air or solvent will hydrolyze phenyl isocyanate to aniline. This aniline can then react with another molecule of phenyl isocyanate to form the highly insoluble and undesired N,N'-diphenylurea, consuming your starting material.

    • Solution: Always use freshly distilled or a newly opened bottle of phenyl isocyanate. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice and Purity: The reaction solvent plays a crucial role.

    • Causality: Protic solvents like alcohols can react with the isocyanate to form carbamates.[1] Residual water in any solvent will lead to the aforementioned hydrolysis.

    • Solution: Use a dry, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. Ensure the solvent is anhydrous. A general procedure for a similar synthesis specifies THF.[3]

  • Reaction Temperature: While the reaction is often exothermic, temperature control is important.

    • Causality: Excessively high temperatures can promote side reactions, including the formation of allophanates and biurets.[4]

    • Solution: The reaction is typically performed at room temperature or slightly below (e.g., 0 °C to room temperature). A general procedure for the synthesis of phenyl urea derivatives suggests stirring at room temperature.[3]

  • Stoichiometry: An incorrect molar ratio of reactants will inherently limit the yield.

    • Causality: If the amine is the limiting reagent, unreacted isocyanate is more likely to participate in side reactions.

    • Solution: Use a 1:1 molar ratio of 4-methylthioaniline to phenyl isocyanate. Accurate weighing of both reactants is critical.

Q2: I'm observing a significant amount of an insoluble white precipitate that is not my desired product. What could it be?

A2: This is a very common issue and the precipitate is almost certainly N,N'-diphenylurea .

  • Causality: As mentioned in A1, phenyl isocyanate readily reacts with water to form aniline and carbon dioxide.[2] The newly formed aniline is nucleophilic and will rapidly react with another molecule of phenyl isocyanate present in the reaction mixture to produce N,N'-diphenylurea. This byproduct is often poorly soluble in common organic solvents, causing it to precipitate out.

  • Troubleshooting Workflow:

Impurity_Troubleshooting Start Insoluble White Precipitate Observed CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture YesMoisture Yes CheckMoisture->YesMoisture NoMoisture No CheckMoisture->NoMoisture Likely source of water CheckIsocyanate Was the phenyl isocyanate fresh/pure? YesIsocyanate Yes CheckIsocyanate->YesIsocyanate Re-evaluate other parameters NoIsocyanate No CheckIsocyanate->NoIsocyanate Isocyanate may have degraded YesMoisture->CheckIsocyanate Conclusion Precipitate is likely N,N'-diphenylurea. NoMoisture->Conclusion NoIsocyanate->Conclusion Solution Solution: Use anhydrous solvents, oven-dried glassware, inert atmosphere, and high-purity phenyl isocyanate. Conclusion->Solution

Caption: Troubleshooting workflow for insoluble precipitates.

Q3: How can I effectively purify my Carbanilide, 4-methylthio- to remove side products and unreacted starting materials?

A3: Purification is key to obtaining a high-purity final product.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Allow the solution to cool slowly to induce crystallization.

    • Solvent Selection: Ethanol or mixtures of ethanol and water are often good choices for recrystallizing urea derivatives.[5] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC). A general procedure for purifying phenyl urea derivatives uses a mobile phase of petroleum ether/ethyl acetate.[3]

Frequently Asked Questions (FAQs)

  • What is the ideal solvent for this reaction?

    • Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are highly recommended to prevent side reactions with the isocyanate.[3]

  • What is the optimal reaction temperature?

    • The reaction should be initiated at 0 °C by adding the phenyl isocyanate dropwise to a solution of the 4-methylthioaniline, and then allowed to warm to room temperature and stirred until completion. This helps to control the initial exotherm of the reaction.

  • Is a catalyst necessary for this reaction?

    • For the reaction between an amine and an isocyanate to form a urea, a catalyst is generally not required . The reaction is typically fast and efficient under the right conditions. The use of certain catalysts can sometimes lead to side reactions like the formation of allophanates.[4]

  • How can I monitor the progress of the reaction?

    • Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (4-methylthioaniline and phenyl isocyanate). The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, more polar spot for the product has appeared.

  • What are the key safety precautions when working with phenyl isocyanate?

    • Phenyl isocyanate is toxic and a lachrymator. It is also a respiratory irritant.[2][6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of Carbanilide, 4-methylthio-.

Materials:

  • 4-Methylthioaniline (1.0 eq)

  • Phenyl isocyanate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 4-methylthioaniline (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Charge the dropping funnel with phenyl isocyanate (1.0 eq) dissolved in a small amount of anhydrous THF.

  • Add the phenyl isocyanate solution dropwise to the stirred 4-methylthioaniline solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC until the 4-methylthioaniline is completely consumed.

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Comparative Data

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)Expected Outcome
Solvent Technical grade acetoneAnhydrous THFCondition 2 minimizes hydrolysis of isocyanate.
Atmosphere Open to airInert (Nitrogen)Condition 2 prevents moisture contamination.
Temperature Added all at once at RTDropwise addition at 0 °CCondition 2 controls the exotherm and reduces side reactions.
Isocyanate Purity Old bottle, stored on benchFreshly opened/distilledCondition 2 ensures high reactivity of the starting material.
Expected Yield < 60%> 90%Optimized conditions significantly improve yield.

References

  • ACS Publications. (n.d.). Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995012589A1 - Process for the preparation of n-4-[(substituted phenyl)alkylthienyl].
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]

  • AperTO. (2026). Improved Synthesis of. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Retrieved from [Link]

  • PubChem. (n.d.). Carbanilide, 4-methylthio- (C14H14N2S). Retrieved from [Link]

  • Springer. (2024). Research progress on the synthesis of phenylurea derived plant growth regulators. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]

  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020163092A1 - Phenyl isocyanate conversion process.
  • askIITians. (2025). What is the reaction involved when aniline is converted into phenyl isocyanide?. Retrieved from [Link]

  • Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.
  • Google Patents. (n.d.). WO2000012472A2 - Process for preparing certain phenyl urea compounds.
  • ResearchGate. (2026). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]

  • ResearchGate. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-phenylurea. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of phenyl thiourea. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • ETH Zurich Research Collection. (2023). Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of 4-Methylthio-3-butenyl isothiocyanate the Pungent Principle in Radish Roots by RP-HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • PubMed. (2009). First Total Synthesis of 4-methylthio-3-butenyl Glucosinolate. Retrieved from [Link]

  • Zenodo. (n.d.). Effect of Substituents on Phenol .. Jsocyanate Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of 4H-Benzo[d][7][8]oxathiin-4-ones and 4H-Benzo[d][7][8]dioxin-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing FTIR Spectra for 4-Methylthiocarbanilide

Welcome to the Technical Support Center for vibrational spectroscopy. This portal is designed for drug development professionals, analytical chemists, and researchers tasked with acquiring high-fidelity Fourier Transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for vibrational spectroscopy. This portal is designed for drug development professionals, analytical chemists, and researchers tasked with acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra of Carbanilide, 4-methylthio- (also known as 4-(Methylthio)carbanilide).

This crystalline organic compound features critical functional groups—such as the N-H stretch of the urea linkage and the C-S stretch of the thioether—that are highly susceptible to spectral masking from background noise, atmospheric interference, and improper sample preparation. This guide provides field-proven, mechanistic solutions to ensure data integrity.

Diagnostic Workflow

Before altering your sample preparation, it is critical to isolate whether the noise originates from the instrument environment or the sample matrix itself. Follow the workflow below to diagnose the root cause of your spectral noise.

FTIR_Troubleshooting Start High Background Noise in FTIR Spectrum Isolate Run Empty Chamber Background Scan Start->Isolate NoisePersists Noise Persists? Isolate->NoisePersists NoiseDisappears Noise Disappears? Isolate->NoiseDisappears Atmospheric Atmospheric/Instrumental (H2O/CO2 or Detector) NoisePersists->Atmospheric SamplePrep Sample Preparation (Scattering/Poor Contact) NoiseDisappears->SamplePrep Purge Purge Chamber with N2 Check Desiccant Atmospheric->Purge Method Sampling Method? SamplePrep->Method KBr KBr Pellet Method->KBr ATR ATR-FTIR Method->ATR FixKBr Regrind Sample < 2µm Dry KBr Matrix KBr->FixKBr FixATR Increase Anvil Pressure Clean IRE Crystal ATR->FixATR

Diagnostic workflow for isolating and resolving background noise in FTIR spectroscopy.

Troubleshooting Guides & FAQs

Q1: Why is there a fluctuating, jagged baseline between 3000–3600 cm⁻¹ in my 4-methylthiocarbanilide spectrum? A1: This specific region is critical because it contains the N-H stretching vibrations of the carbanilide's urea linkage. Noise in this region is almost universally caused by atmospheric water vapor or moisture absorbed by the sample matrix[1]. Causality: Water molecules possess strong O-H stretching modes that directly overlap with N-H bands. Potassium bromide (KBr) is highly deliquescent, meaning it actively absorbs moisture from the atmosphere[1]. If the background scan and the sample scan are acquired at different humidity levels, the subtraction process leaves positive or negative water vapor artifacts (sharp, jagged peaks). Resolution: Store KBr powder in a desiccator. Purge the FTIR sample compartment with dry nitrogen for at least 5 minutes prior to scanning to displace atmospheric H₂O and CO₂[2].

Q2: My KBr pellet spectrum shows a severely sloping baseline (high absorbance at 4000 cm⁻¹, dropping towards 400 cm⁻¹). How do I correct this? A2: This phenomenon is known as the Christiansen effect, which is a form of light scattering[3]. Causality: 4-Methylthiocarbanilide is a crystalline solid. When the particle size of the analyte in the KBr pellet is larger than the wavelength of the incident infrared light (typically > 2 µm), the particles scatter the high-frequency (short wavelength, 4000 cm⁻¹) IR light more severely than the low-frequency light[3]. This scattering mimics absorbance, artificially tilting the baseline upward at higher wavenumbers. Resolution: The sample must be ground extensively in an agate mortar until the particle size is uniformly below 2 µm before mixing with the KBr matrix.

Q3: I switched to ATR-FTIR to avoid KBr moisture issues, but the overall Signal-to-Noise Ratio (SNR) is very low, and the peaks are weak. What is wrong? A3: Low SNR in Attenuated Total Reflectance (ATR) for crystalline solids is typically a function of poor optical contact[2][4]. Causality: ATR relies on an evanescent wave that penetrates only 1–2 µm beyond the Internal Reflection Element (IRE, e.g., diamond or ZnSe) into the sample[2]. Because 4-methylthiocarbanilide is a rigid crystalline powder, light pressure leaves microscopic air gaps between the crystals and the IRE. Since air has a lower refractive index, the evanescent wave does not interact sufficiently with the sample, resulting in weak signal intensity and high relative background noise[4]. Resolution: Apply maximum allowable pressure using the ATR anvil to crush the crystals against the IRE, ensuring intimate contact.

Standard Operating Protocols

Protocol A: Ultra-Dry KBr Pellet Preparation for Carbanilide Derivatives

This protocol is a self-validating system: if the baseline at 4000 cm⁻¹ is flat and the 3400 cm⁻¹ region is smooth, the grinding and desiccation steps were executed successfully.

  • Bake and Desiccate: Dry spectroscopic-grade KBr powder in an oven at 110°C for 2 hours, then store immediately in a desiccator[1].

  • Pre-Grind Analyte: Place ~1 mg of 4-methylthiocarbanilide into a clean agate mortar. Grind vigorously for 2–3 minutes until the powder coats the mortar like a fine, glossy film (ensuring particle size < 2 µm).

  • Dilute and Mix: Add ~100 mg of the dried KBr powder to the mortar. Mix gently with the pestle using a folding motion. Do not grind heavily at this stage, as grinding KBr introduces structural defects that absorb moisture[1].

  • Press: Transfer the mixture to a 10 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 3 minutes to fuse the KBr into a transparent disk[3].

  • Acquire: Run the sample immediately to prevent atmospheric moisture reabsorption.

Protocol B: High-Fidelity ATR-FTIR Spectral Acquisition
  • Clean the IRE: Wipe the diamond/ZnSe crystal and the pressure anvil with a lint-free wipe soaked in isopropanol. Allow to dry completely.

  • Background Collection: Collect a background scan of the empty, clean crystal. Self-validation: The background single-beam spectrum should show a smooth curve peaking around 2000 cm⁻¹ with no sharp negative peaks.

  • Sample Application: Deposit enough 4-methylthiocarbanilide powder to completely cover the crystal (typically 2–5 mg).

  • Compression: Lower the pressure anvil until the clutch clicks (indicating optimal pressure).

  • Acquisition & Processing: Collect the spectrum (minimum 32 scans to average out random noise) at 4 cm⁻¹ resolution[2]. Apply an ATR correction algorithm in your software to adjust for the wavelength-dependent penetration depth.

Quantitative Data & Parameters

To assist in method transfer and optimization, the following table summarizes the key operational parameters and expected noise thresholds when analyzing 4-methylthiocarbanilide via KBr Transmission versus ATR-FTIR.

ParameterKBr Pellet (Transmission)ATR-FTIR (Diamond IRE)
Optimal Sample Mass 0.5 – 1.0 mg2.0 – 5.0 mg
Matrix Ratio 1:100 (Sample:KBr)N/A (Neat sample)
Penetration Depth Full thickness (~1 mm)1 – 2 µm[2]
Primary Noise Source Moisture (H₂O) & Light Scattering[1][3]Poor sample-crystal contact[4]
Baseline Drift Risk High (Christiansen effect)Low
Resolution Strategy Extensive grinding (< 2 µm)High anvil pressure
Typical Scans for High SNR 16 – 32 scans32 – 64 scans

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 1-(4-methylphenyl)-3-phenylthiourea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification bottlenecks of diarylthiourea building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification bottlenecks of diarylthiourea building blocks. 1-(4-methylphenyl)-3-phenylthiourea (also known as N-(p-tolyl)-N'-phenylthiourea) is a privileged pharmacophore often utilized in anticancer and antimicrobial drug development[1].

Achieving a high-purity crystal lattice is not just about aesthetics; it is a strict requirement for accurate X-ray crystallographic elucidation and reliable downstream biological assays. This guide provides a self-validating framework to troubleshoot and optimize your crystallization workflows, explaining the thermodynamic and kinetic causality behind every experimental choice.

Part 1: Solvent Selection & Solubility Matrix

The foundational step in any recrystallization protocol is exploiting the differential solubility of your compound across a temperature gradient. Diarylthioureas are highly sensitive to solvent polarity[2]. The table below summarizes the quantitative and qualitative solubility profiles to help you engineer the perfect solvent system.

Solvent SystemCold Solubility (4°C)Hot Solubility (Reflux)Application / Mechanistic Suitability
Absolute Ethanol LowHighPrimary recrystallization solvent; facilitates slow, ordered lattice formation[1].
Ethanol / Water Very LowModerateCo-solvent system used to force precipitation if supersaturation occurs[2].
DMSO High (~30 mg/mL)HighStock solution preparation for downstream biological assays (e.g., cell viability)[3].
n-Hexane InsolubleInsolubleAnti-solvent for washing isolated crystals to remove residual mother liquor[1].
Part 2: Troubleshooting Guides & FAQs

Q1: My 1-(4-methylphenyl)-3-phenylthiourea is "oiling out" instead of forming crystals. What causes this and how can I fix it?

  • Causality: "Oiling out" is a thermodynamic failure that occurs when the solute separates from the solution as a liquid phase rather than a solid[2]. This happens when the temperature at which the solution reaches saturation is higher than the melting point of the compound, or when a high concentration of impurities drastically depresses the melting point.

  • Solution: Do not discard the flask. Reheat the mixture until the oil completely redissolves. Add a small volume of a miscible co-solvent (such as water, if your primary solvent is ethanol) to alter the saturation temperature, or simply increase the total volume of your primary solvent[2]. Allow the solution to cool at a much slower, controlled rate.

Q2: The solution has cooled to room temperature, but it remains completely clear. Is the product lost?

  • Causality: Your solution has reached a state of supersaturation. While thermodynamically ready to precipitate, the system lacks the kinetic energy or physical nucleation sites required to initiate the first crystal lattice formation[4].

  • Solution: You must induce nucleation. Gently scratch the inner wall of the glass flask with a glass stirring rod at the meniscus. The microscopic scratches and resulting glass fragments act as physical templates for crystal growth[2]. Alternatively, introduce a microscopic "seed crystal" of pure 1-(4-methylphenyl)-3-phenylthiourea to bypass the nucleation energy barrier[2].

Q3: How do I ensure the highest purity of the final crystal lattice for X-ray diffraction?

  • Causality: Crystal perfection is driven by the slow, highly ordered deposition of molecules. Rapid cooling traps solvent molecules and impurities within the lattice, leading to macroscopic inclusions and poor X-ray diffraction quality[4].

  • Solution: Utilize a programmable cooling bath or heavily insulate the flask to ensure a cooling rate of <1°C/minute. Slower growth kinetics directly correlate with higher structural perfection[4].

Part 3: Standardized Experimental Protocol

This self-validating protocol utilizes absolute ethanol, the industry standard for N,N'-diarylthiourea derivatives, ensuring high-yield recovery and analytical purity[1].

Step 1: Dissolution Place the crude 1-(4-methylphenyl)-3-phenylthiourea in an Erlenmeyer flask. Add a minimal volume of hot absolute ethanol (approx. 70°C) dropwise while swirling continuously. Stop adding solvent the moment the solid is completely dissolved[2]. Self-Validation Check: The solution should be entirely transparent. If cloudy, insoluble mechanical impurities are present.

Step 2: Hot Filtration (Conditional) If mechanical impurities were observed in Step 1, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask. This prevents premature crystallization in the funnel stem.

Step 3: Controlled Cooling Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation and protect from dust. Allow it to cool undisturbed to room temperature over 2 to 3 hours[4]. Self-Validation Check: Needle-like or plate-like crystals should begin forming within the first hour.

Step 4: Maturation Once the flask has reached room temperature, transfer it to an ice bath (0–4°C) for an additional 30 to 45 minutes. This lowers the solubility threshold, forcing the remaining dissolved compound out of the mother liquor to maximize your yield[2].

Step 5: Isolation & Washing Collect the crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold n-hexane. Hexane acts as an anti-solvent, washing away residual impurities and mother liquor without dissolving your purified product[1].

Step 6: Drying Transfer the crystals to a watch glass and dry under a high vacuum (or in a desiccator) overnight to remove all volatile solvent traces before NMR or X-ray crystallographic analysis.

Part 4: Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crude 1-(4-methylphenyl) -3-phenylthiourea Solvent Hot Ethanol Dissolution Start->Solvent Cooling Controlled Cooling (Room Temp to 4°C) Solvent->Cooling Check Crystal Formation? Cooling->Check Success Vacuum Filtration & Cold Wash Check->Success Yes Oiling Oiling Out Detected Check->Oiling Liquid Phase NoCrystal Supersaturation (No Crystals) Check->NoCrystal Clear Solution Reheat Add Co-solvent & Reheat Oiling->Reheat Seed Scratch Flask / Add Seed Crystal NoCrystal->Seed Reheat->Cooling Seed->Cooling

Logical troubleshooting workflow for the recrystallization of diarylthiourea derivatives.

References
  • Title: Optimization of crystallization conditions for biological macromolecules Source: PMC (NIH) URL: [Link]

  • Title: Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells Source: PMC (NIH) / MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Carbanilide, 4-methylthio- (and its Thiourea Analog)

Welcome to the technical support center for the purification of 4-methylthio-substituted carbanilide and its thiourea analog, 1-(4-(methylthio)phenyl)-3-phenylthiourea. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-methylthio-substituted carbanilide and its thiourea analog, 1-(4-(methylthio)phenyl)-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Purity is paramount in research and development, ensuring reproducible biological data and meeting regulatory standards.[1] This document provides a structured approach to identifying and removing impurities associated with the synthesis of these compounds.

While the term "Carbanilide, 4-methylthio-" technically refers to 1-(4-(methylthio)phenyl)-3-phenylurea , the synthesis and purification principles are closely related to the more commonly synthesized thiourea analog. This guide will focus on the thiourea derivative, as robust purification protocols are well-established for this class of compounds, and the troubleshooting strategies are largely interchangeable.

Understanding the Impurities: The "Why"

Effective purification begins with understanding the potential impurities. The most common synthesis for 1,3-disubstituted thioureas like 1-(4-(methylthio)phenyl)-3-phenylthiourea is the nucleophilic addition of an amine to an isothiocyanate.[2]

Primary Synthesis Route:

4-(methylthio)aniline + Phenyl isothiocyanate → 1-(4-(methylthio)phenyl)-3-phenylthiourea

This seemingly straightforward reaction can generate several impurities that must be removed.

Common Synthesis Impurities:

  • Unreacted Starting Materials: The most common impurities are residual 4-(methylthio)aniline and phenyl isothiocyanate due to incomplete reaction or incorrect stoichiometry.[2]

  • Symmetrically Substituted Thioureas: If the phenyl isothiocyanate starting material contains trace amounts of aniline, 1,3-diphenylthiourea can form. Conversely, if the 4-(methylthio)aniline contains impurities, 1,3-bis(4-(methylthio)phenyl)thiourea could be generated.

  • Hydrolysis Products: Isothiocyanates can be sensitive to moisture, especially under harsh conditions, leading to the formation of the corresponding amine (aniline in this case) and other byproducts. Using anhydrous solvents and an inert atmosphere can mitigate this.[2]

  • Side-Reaction Products: Excessive heating or prolonged reaction times can lead to decomposition or the formation of undesired side products.[2]

cluster_reactants Starting Materials cluster_impurities Potential Impurities Aniline 4-(methylthio)aniline Product Desired Product 1-(4-(methylthio)phenyl) -3-phenylthiourea Aniline->Product + Phenyl Isothiocyanate Unreacted_Aniline Unreacted 4-(methylthio)aniline Aniline->Unreacted_Aniline Incomplete Rxn Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Product + 4-(methylthio)aniline Unreacted_Iso Unreacted Phenyl Isothiocyanate Isothiocyanate->Unreacted_Iso Incomplete Rxn Symmetrical_DiPh 1,3-Diphenylthiourea Isothiocyanate->Symmetrical_DiPh + Aniline Impurity Hydrolysis_Product Hydrolysis Byproducts Isothiocyanate->Hydrolysis_Product + H₂O (Moisture)

Synthesis schematic and common impurities.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. What should I do? A1: This phenomenon, known as "oiling out," often occurs when the melting point of the solid is lower than the boiling point of the chosen solvent or when high levels of impurities are present, depressing the melting point.[3] First, try removing the solvent under reduced pressure and attempting to crystallize from a different solvent with a lower boiling point. If it remains an oil, purification by column chromatography is the recommended next step to remove the impurities that are preventing crystallization.[2]

Q2: My TLC shows three spots after the reaction. What are they likely to be? A2: Typically, the three spots will be your desired product and the two starting materials. The product is usually less polar than the amine starting material but more polar than the isothiocyanate. Running co-spots with your starting materials alongside the reaction mixture will help confirm their identities.

Q3: What's the best solvent for recrystallizing my product? A3: The ideal solvent is one in which your product is highly soluble when hot and poorly soluble when cold.[4] For thiourea derivatives, ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane are excellent starting points.[1] It is always best to perform small-scale solubility tests with the crude material to identify the optimal solvent or solvent pair.[5]

Q4: My recrystallized product is still yellow/brown. How do I get a white solid? A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][6] The charcoal adsorbs the colored compounds. Use it sparingly, as it can also adsorb some of your product. Filter the hot solution through a fluted filter paper or a small pad of Celite to remove the charcoal.

Q5: When should I choose column chromatography over recrystallization? A5: Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from your product. However, you should use column chromatography when:

  • The product is an oil that will not crystallize.[2]

  • Impurities have very similar solubility to the product, making recrystallization ineffective.

  • Multiple products have formed that need to be separated.[7]

Troubleshooting Guide

Problem Probable Causes Solutions & Optimization Strategies
Low or No Product Yield 1. Inactive or impure starting materials.2. Insufficient reaction time.3. Moisture contamination hydrolyzing the isothiocyanate.[2]1. Verify the purity of starting materials. Use freshly opened or purified reagents.2. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.3. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Product "Oils Out" During Recrystallization 1. The solvent's boiling point is higher than the product's melting point.2. The solution was cooled too rapidly.3. High concentration of impurities.[3]1. Choose a lower-boiling point solvent or a mixed-solvent system.2. Allow the flask to cool slowly to room temperature on the benchtop before moving to an ice bath.3. Pre-purify by washing the crude solid or performing a quick filtration through a small plug of silica gel.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated.2. The solution is supersaturated.[5]1. Gently boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" from a previous batch.
Poor Separation on Column Chromatography 1. Inappropriate eluent system (solvent polarity too high or too low).2. Overloading the column with the crude product.3. The column was packed improperly, leading to cracks or channels.1. Identify an optimal solvent system using TLC. The ideal Rf value for the product is between 0.25 and 0.35.2. Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight).3. Pack the column carefully as a slurry to ensure a homogenous stationary phase.[1]

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[4] This protocol provides a step-by-step methodology.

Experimental Workflow:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water) to find a suitable system. A good single solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent) to just dissolve the compound.[5]

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal. This step prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[5]

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove the last traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating compounds based on their differing affinities for a stationary phase.[9]

Experimental Workflow:

A 1. Prepare Silica Slurry & Pack Column B 2. Load Crude Product (Adsorbed onto Silica) A->B C 3. Elute with Solvent System (e.g., Hexane/EtOAc gradient) B->C D 4. Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Pure Product G->H

Workflow for column chromatography purification.
  • Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of your product from impurities, with the product having an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).[1] Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent according to your TLC analysis (e.g., from 100% hexane to 90:10 hexane/ethyl acetate).[1]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Data Summary for Purification Strategy

The following table provides estimated properties to guide the selection of a purification method. Exact values may vary.

Compound Structure Approx. Melting Point Solubility Profile TLC Polarity (Normal Phase)
1-(4-(methylthio)phenyl)-3-phenylthiourea (Product)Ph-NH-C(=S)-NH-Ph-SMeHighSoluble in hot ethanol, acetone, ethyl acetate; Insoluble in hexane, water.Medium
4-(methylthio)aniline (Starting Material)H₂N-Ph-SMeLow-MediumSoluble in most organic solvents.High (more polar)
Phenyl isothiocyanate (Starting Material)Ph-N=C=SLiquid (N/A)Soluble in most organic solvents.Low (less polar)
1,3-Diphenylthiourea (Side Product)Ph-NH-C(=S)-NH-PhHighSimilar to product, but slightly less soluble in polar solvents.Low-Medium
References

A complete list of sources cited within this guide.

  • Application Notes: Purification of (But-3-en-2-yl)thiourea for Research and Drug Development. Benchchem.
  • Technical Support Center: Synthesis of 1-(4-Acetylphenyl)-3-benzylthiourea. Benchchem.
  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.
  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry. ACS Publications.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization. University of Colorado Boulder.
  • Solid organic cpd.s when isolated from organic reaction. SlidePlayer.
  • Recrystallization of Impure Acetanilide and Melting Point Determination. Macalester College.
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. Benchchem.

Sources

Troubleshooting

THz-TDS Support Center: Signal-to-Noise Ratio (SNR) Optimization for Thiocarbanilides

Welcome to the Technical Support Center for Terahertz Time-Domain Spectroscopy (THz-TDS) of thiocarbanilides (e.g., N,N'-diphenylthiourea and its derivatives). Because thiocarbanilides are highly crystalline active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Terahertz Time-Domain Spectroscopy (THz-TDS) of thiocarbanilides (e.g., N,N'-diphenylthiourea and its derivatives). Because thiocarbanilides are highly crystalline active pharmaceutical ingredients (APIs), researchers frequently encounter degraded signal-to-noise ratios (SNR) caused by granular scattering, etalon fringes, and environmental attenuation[1].

As an Application Scientist, I have structured this guide to provide field-proven troubleshooting protocols and mechanistic explanations to help you isolate and resolve these specific artifacts.

Module 1: Sample Preparation & Matrix Engineering (Troubleshooting)

Q: My THz spectra for N,N'-diphenylthiourea show a steeply sloping baseline and complete loss of signal above 1.5 THz. How do I fix this?

A: This is a classic symptom of severe scattering within the sample pellet. In THz-TDS, when the grain size of the thiocarbanilide powder approaches the wavelength of the THz radiation (approx. 30 μm to 3 mm), the radiation is distributed into random directions, rapidly degrading the SNR at higher frequencies (2)[2]. Furthermore, air trapped in the polyethylene (PE) matrix creates scattering interfaces due to mismatched refractive indices (3)[3].

Troubleshooting Protocol: Optimized Pellet Preparation To create a self-validating sample matrix, follow this step-by-step methodology:

  • Milling: Grind the pure thiocarbanilide API using an agate mortar or ball mill until the particle size is strictly below 30 μm.

  • Dilution: Mix the API with high-density polyethylene (HDPE) powder at a 5 to 10 wt% concentration. PE is virtually transparent in the THz regime.

  • Homogenization: Vigorously blend the mixture to ensure uniform dispersion, preventing localized API clustering that exacerbates refractive index mismatch.

  • Pressing: Transfer the mixture to a hydraulic press. Apply a pressure of approximately 20 MPa for 5 minutes (4)[4].

  • Validation (Self-Validating Step): Prepare a "blank" pellet of 100% PE under identical conditions. The transmission spectrum of the blank should be perfectly flat; any slope indicates trapped air or insufficient pressing pressure in your methodology.

Q: Shouldn't I make the pellet thicker to increase the absorption signal according to the Beer-Lambert law?

A: No. While the Beer-Lambert relationship suggests that thicker samples provide higher sensitivity, there is a practical limit dictated by scattering. Spectra collected from thicker pellets are confounded by a sloping baseline because the attenuation caused by scattering compounds exponentially with thickness[3]. For thiocarbanilides, an optimal pellet thickness is typically around 1.0 to 1.2 mm[4].

Module 2: Environmental & Instrumental Artifacts (FAQs)

Q: There are sharp, noisy features completely obscuring the absorption peaks of my thiocarbanilide sample. Are these molecular resonances?

A: If the features are sharp and highly erratic, they are likely artifacts from water vapor absorption, not the thiocarbanilide. Water vapor in ambient air has strong, discrete absorption lines across the THz spectrum that cover up the underlying spectral information of the API[4].

Troubleshooting Protocol: Environmental Control

  • Enclosure: Ensure the entire THz beam path (emitter, sample compartment, and detector) is enclosed in a sealed chamber.

  • Purging: Purge the system with dry Nitrogen (N 2​ ) or dry air until the relative humidity (RH) drops below 2%.

  • Monitoring: Monitor the time-domain signal. The "ringing" tail of the main THz pulse (caused by the free induction decay of water molecules) should completely disappear when the purge is sufficient.

Q: How can I optimize my instrument's optics to maximize the dynamic range for these specific compounds?

A: The best SNR is obtained when the spectral gain profile of your detector closely matches the bandwidth of your THz emitter (5)[5]. For standard photoconductive antennas (PCAs), ensure that the optical pump and probe laser beams are perfectly overlapped and focused on the active region of the semiconductor.

Module 3: Advanced Signal Processing

Q: Even with perfect pellets and N 2​ purging, I still have residual noise and spectral distortions. What computational methods can recover the SNR?

A: Residual noise is often due to unpreventable micro-scattering from surface roughness or granular mismatch. Because scattering events are random in phase and vary across sample positions, they can be computationally eliminated.

Troubleshooting Protocol: Spatial Averaging and Filtering

  • Spatial Averaging: Instead of a single point measurement, mount the pellet on an X-Y translation stage. Collect spectra from multiple spatially disjoint positions (e.g., 10 to 100 points) across the pellet face and average them. The random scattering contributions will average out, while the coherent molecular absorption of the thiocarbanilide will be enhanced (6)[6].

  • Cepstral Filtering: Apply a discrete wavelet transform (DWT) or cepstral band-pass filter to the Fourier transform of the THz spectra to mathematically separate the high-frequency scattering noise from the broader molecular absorption signatures[2].

Quantitative Data Summary

The following table summarizes the critical parameters required to maintain a high SNR when analyzing thiocarbanilides via THz-TDS:

ParameterOptimal Range/ValueCausality / Impact on SNR
Particle Size (API) < 30 μmMinimizes Mie/Rayleigh scattering at higher THz frequencies (>1.5 THz).
Pellet Thickness 1.0 - 1.2 mmBalances Beer-Lambert absorption sensitivity with scattering attenuation.
API Concentration 5 - 10 wt% in PEPrevents detector saturation while maintaining distinct API spectral features.
Relative Humidity < 2%Eliminates sharp water vapor absorption lines that mask API signatures.
Spatial Averaging 10+ disjoint pointsAverages out random scattering events caused by granular mismatch.

Workflow Visualization

THz_SNR_Optimization Start Low SNR in THz-TDS (Thiocarbanilide) CheckSample 1. Evaluate Pellet Quality (Thickness & Grain Size) Start->CheckSample Grinding Grind API < 30 μm Mix with PE Matrix CheckSample->Grinding If baseline slopes heavily Thickness Optimize Thickness (1.0 - 1.2 mm) CheckSample->Thickness If signal attenuates CheckEnv 2. Environmental Control (Water Vapor) Grinding->CheckEnv Thickness->CheckEnv Purge Purge Chamber with Dry N2 (RH < 2%) CheckEnv->Purge If sharp water peaks exist CheckInst 3. Signal Processing & Instrument Optics Purge->CheckInst Averaging Spatial Averaging & Cepstral Filtering CheckInst->Averaging To remove random scattering HighSNR High SNR THz Spectrum Obtained Averaging->HighSNR

Caption: Diagnostic workflow for resolving low SNR in THz-TDS of pharmaceutical compounds.

References

  • Title : Impact of Pellet Thickness on Quantitative Terahertz Spectroscopy of Solid Samples in a Polyethylene Matrix Source : Analytical Chemistry - ACS Publications URL : 3

  • Title : Qualitative detection of amino acids in a mixture with terahertz spectroscopic imaging Source : Optica URL : 4

  • Title : Tutorial: An introduction to terahertz time domain spectroscopy (THz-TDS) Source : AIP Publishing URL : 5

  • Title : Elimination of scattering effects in spectral measurement of granulated materials using terahertz pulsed spectroscopy Source : Applied Physics Letters | AIP Publishing URL : 6

  • Title : Phase Function Effects on Identification of Terahertz Spectral Signatures Using the Discrete Wavelet Transform Source : PMC / NIH URL : 2

  • Title : Vibrational and orientational dynamics of water in aqueous hydroxide solutions Source : ResearchGate URL : 1

Sources

Optimization

preventing degradation of 1-phenyl-3-p-tolylthiourea during laboratory storage

Overview & Mechanistic Causality 1-Phenyl-3-p-tolylthiourea (PPTT) is an unsymmetrical 1,3-disubstituted aryl thiourea widely utilized in drug development and organocatalysis. While stable under ideal conditions, the hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Causality

1-Phenyl-3-p-tolylthiourea (PPTT) is an unsymmetrical 1,3-disubstituted aryl thiourea widely utilized in drug development and organocatalysis. While stable under ideal conditions, the highly polarizable thiocarbonyl (C=S) bond makes it exceptionally vulnerable to environmental degradation.

Understanding the causality behind its degradation is critical for establishing a self-validating storage system:

  • Oxidation: The sulfur atom has high electron density, making it a prime target for electrophilic attack by atmospheric oxygen or peroxides. This leads to the formation of transient thiourea S-oxides, which rapidly decompose into 1-phenyl-3-p-tolylurea and elemental sulfur [1].

  • Hydrolysis: Trace moisture, combined with acidic or basic impurities from glassware or synthesis, catalyzes the cleavage of the thiourea linkage. Because PPTT is unsymmetrical, hydrolysis yields a predictable mixture of aniline, p-toluidine, and hydrogen sulfide [2].

  • Photodegradation: Aryl thioureas absorb strongly in the UV spectrum. Prolonged exposure to ambient laboratory light induces radical cleavage of the N-C(S) bond, generating reactive isothiocyanate intermediates [1].

Troubleshooting FAQs

Q1: My stored PPTT powder has developed a slight yellow tint and is clumping. Is it still viable? A1: No, it should be re-purified. Yellowing is a classic visual indicator of elemental sulfur precipitation, which occurs when the C=S bond is over-oxidized [3]. Clumping indicates moisture ingress, which accelerates hydrolytic cleavage. Always store the compound in a desiccator.

Q2: I am observing a new, early-eluting peak in my reverse-phase HPLC chromatogram. What is this degradant? A2: This is highly likely the desulfurized urea derivative (1-phenyl-3-p-tolylurea) or a cleaved amine (aniline or p-toluidine). Because oxygen is more electronegative than sulfur, urea derivatives are more polar than their thiourea counterparts and will elute earlier on a C18 column. You must run a forced degradation study to validate the retention times of these specific degradants.

Q3: Why is an Argon purge necessary if I am already storing the compound at 2-8°C? A3: Low temperatures slow down kinetic reactions but do not eliminate the presence of atmospheric oxygen. Thiourea S-oxides can form even at low temperatures if oxygen is present [3]. Purging the headspace of the amber vial with Argon displaces the oxygen, neutralizing the oxidative degradation pathway entirely.

Self-Validating Storage & Validation Protocols

To ensure trustworthiness in your experimental data, you must treat your storage protocol as a self-validating system. You cannot simply assume the compound is stable; you must proactively generate the expected degradants to know exactly what failure looks like.

Protocol: Forced Degradation & Stability-Indicating HPLC

This protocol forces the degradation of PPTT to establish a baseline for routine monitoring.

Step 1: Stock Preparation Dissolve 10 mg of PPTT in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

Step 2: Oxidative Stress Aliquot 1 mL of the stock solution into a vial. Add 100 µL of 3% H2​O2​ . Cap loosely and incubate at 25°C for 24 hours. This will force the creation of thiourea S-oxides and the subsequent urea derivative [3].

Step 3: Hydrolytic Stress Aliquot 1 mL of the stock solution. Add 100 µL of 0.1 M HCl. Heat at 60°C for 4 hours to force cleavage into aniline and p-toluidine. Neutralize with 0.1 M NaOH before injection.

Step 4: Photolytic Stress Place 1 mL of the stock solution in a clear glass vial and expose it to direct UV light (254 nm) for 24 hours.

Step 5: HPLC Analysis Inject 10 µL of each stressed sample onto a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (with 0.1% TFA) from 5% to 95% over 15 minutes. Monitor at 254 nm.

Step 6: Validation Mapping Record the retention times of the newly formed peaks. Your routine monitoring is now self-validating: if these specific peaks appear during long-term storage checks, your storage conditions have failed.

Quantitative Data Presentation: Degradation Profiles

Summarizing the expected outcomes from the forced degradation protocol allows for rapid troubleshooting during routine analysis.

Stress ConditionPrimary Degradation PathwayExpected DegradantsMitigation Strategy
Atmospheric O2​ Oxidation of C=S bond1-phenyl-3-p-tolylurea, Elemental SulfurArgon/Nitrogen headspace purge
Moisture / pH Extremes Hydrolytic cleavageAniline, p-Toluidine, H2​S Store in desiccator; use acid-free glass
UV / Ambient Light Photochemical radical cleavagePhenyl isothiocyanate, AminesStore in amber glass vials
Elevated Temperature Thermal decompositionAmmonia, Cyanamides, H2​S Refrigerate at 2-8°C

Workflow Visualization

The following diagram outlines the self-validating lifecycle for receiving, storing, and monitoring 1-phenyl-3-p-tolylthiourea to prevent degradation.

G A Receive/Synthesize 1-Phenyl-3-p-tolylthiourea B Baseline HPLC-UV & Moisture Analysis A->B C Aliquot into Amber Vials (Argon Purged) B->C D Store at 2-8°C in Desiccator C->D E Routine Monitoring (3, 6, 12 months) D->E F Degradant Detected? (e.g., Urea/Aniline) E->F F->D No G Investigate Pathway (Oxidation/Hydrolysis) F->G Yes H Re-purify via Recrystallization G->H H->B

Self-Validating Storage and Troubleshooting Workflow for 1-Phenyl-3-p-tolylthiourea.

References

  • Synthesis of Sterically Encumbered Thiourea S-Oxides through Direct Thiourea Oxidation Chemistry - A European Journal (Medvedko et al., 2023) URL:[Link]

  • Hypervalent Iodine(III)-Mediated Regioselective N-Acylation of 1,3-Disubstituted Thioureas The Journal of Organic Chemistry (Singh et al., 2008) URL:[Link]

Sources

Troubleshooting

optimizing DFT calculation parameters for phenylthiourea derivatives

Welcome to the Technical Support Center for Computational Chemistry . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the quantum mechanical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Computational Chemistry . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the quantum mechanical challenges associated with modeling phenylthiourea derivatives.

Due to their highly polarizable thiocarbonyl (C=S) groups, complex C-N rotational barriers, and propensity for intra-molecular hydrogen bonding, these molecules require precise parameterization. This guide provides field-proven troubleshooting protocols, causal explanations for parameter selection, and self-validating workflows to ensure absolute scientific integrity in your Density Functional Theory (DFT) experiments.

Knowledge Base: Parameter Selection (FAQs)

Q1: Which functional should I use for optimizing phenylthiourea derivatives? A1: The choice of functional depends entirely on the physical property you are interrogating:

  • For Geometry and Vibrational Spectroscopy (IR/Raman/THz): The B3LYP hybrid functional is the industry standard. It provides excellent agreement with X-ray diffraction (XRD) data for bond lengths and angles 1. It also accurately reproduces low-frequency intramolecular vibrational modes, such as the THz spectra of methyl internal rotations 2.

  • For Thermodynamic and Antioxidant Mechanisms: If you are calculating Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) energies, you must use M06-2X [[3]](). B3LYP often fails to account for medium-range dispersion forces. M06-2X, a meta-GGA functional, captures these non-covalent interactions accurately, which is critical when modeling radical adduct formation 4.

Q2: Is a standard 6-31G(d) basis set sufficient? A2: No. Phenylthiourea derivatives contain a heavy, highly polarizable sulfur atom and frequently form pseudo-six-membered rings via intra-molecular hydrogen bonding (e.g., C2-N3-C5-O6---H-N4) 5. You must use a triple-zeta basis set with diffuse and polarization functions, specifically 6-311++G(d,p) 6.

  • Causality: The diffuse functions (++) allow the electron orbitals to occupy a larger spatial region. This is mathematically required to accurately model the electron density tail of the sulfur lone pairs and the non-covalent hydrogen bonds. Omitting diffuse functions will result in artificially shortened hydrogen bonds and inaccurate Molecular Electrostatic Potentials (MESP).

Troubleshooting Guide: Convergence & Imaginary Frequencies

Issue 1: SCF Convergence Failure (Error 2070 or 502)

  • Root Cause: The highly delocalized π-system of the phenyl ring, coupled with the electron-donating/withdrawing nature of para-substituents, can cause the Self-Consistent Field (SCF) iterations to oscillate.

  • Resolution: Add the SCF=QC (Quadratic Convergent) keyword. It is computationally more expensive but guarantees convergence for problematic electronic states. Additionally, increase the integration grid density using Integral=Ultrafine to prevent numerical integration noise from derailing the optimization.

Issue 2: Optimization Completes, but Frequency Yields Imaginary Frequencies (NIMAG > 0)

  • Root Cause: The geometry has converged to a saddle point (transition state) rather than a true local minimum. In phenylthioureas, this usually occurs along the C-N rotational axis due to complex multirotor internal rotations 7.

  • Resolution: Do not use the structure. Visualize the normal mode corresponding to the negative frequency, manually distort the molecular geometry slightly along this specific vibrational vector, and re-submit the optimization.

Standard Operating Procedure (SOP): Self-Validating DFT Workflow

To ensure rigorous computational standards, follow this step-by-step methodology for characterizing novel phenylthiourea derivatives:

Step 1: Conformational Search (PES Scan) Set up a Relaxed Potential Energy Surface (PES) scan around the C-N dihedral angle to overcome rotational barriers 5. Identify the lowest energy conformer (usually the non-planar-trans structure) 7.

Step 2: High-Level Geometry Optimization Input the lowest energy conformer into your quantum chemistry software (e.g., Gaussian).

  • Route section:#p opt b3lyp/6-311++g(d,p) int=ultrafine

Step 3: Thermodynamic Validation (Frequency) Run a frequency calculation at the exact same level of theory. A geometry optimization is physically meaningless without this step.

  • Route section:#p freq b3lyp/6-311++g(d,p)

  • Self-Validation Check: Verify that the output yields exactly zero imaginary frequencies 8.

Step 4: Electronic & Orbital Analysis Extract the HOMO and LUMO energies to calculate the energy gap (typically 2.13 to 2.56 eV for these derivatives) [[9]](). Perform Natural Bond Orbital (NBO) analysis to quantify donor-acceptor stabilization energies 8.

DFT_Workflow Start Initial 3D Geometry (GaussView/Avogadro) PES Relaxed PES Scan (C-N Rotational Barrier) Start->PES Opt Geometry Optimization (e.g., B3LYP/6-311++G**) PES->Opt Freq Frequency Calculation (Same Level of Theory) Opt->Freq Check Imaginary Frequencies? Freq->Check Fix Displace along mode & Re-optimize Check->Fix Yes (NIMAG > 0) Prop Property Calculations (NBO, TD-DFT, MESP) Check->Prop No (NIMAG = 0) Fix->Opt

Figure 1: Self-validating DFT workflow for phenylthiourea derivatives ensuring true energy minima.

Data Presentation: Quantitative Parameter Matrix

To facilitate easy comparison, the following table summarizes the optimal parameters for specific experimental objectives based on recent literature.

Experimental ObjectiveRecommended FunctionalRecommended Basis SetKey Output / MetricCausality / Rationale
Ground State Geometry & XRD Comparison B3LYP6-311++G(d,p)Bond lengths, Dihedral anglesHybrid functional accurately models the pseudo-six-membered ring and C-N rotational barrier 5, 1.
Vibrational Spectroscopy (IR/Raman/THz) B3LYP6-311++G(d,p)Frequencies (cm⁻¹ or THz), PEDExcellent agreement for low-frequency intramolecular modes (e.g., methyl internal rotation) 2, 6.
Antioxidant Activity (HAT, SET, RAF) M06-2X6-311++G(d,p)Bond Dissociation Enthalpy (BDE)Meta-GGA functional captures medium-range dispersion forces critical for radical adduct formation 4, 3.
Metal Complexation (e.g., Pt, Cu, Pb) B3LYPDef2-TZVP / LANL2DZAdsorption Energy, HOMO-LUMO GapLANL2DZ provides Effective Core Potentials (ECPs) required for heavy transition metals 10, 8.

Logical Relationships & Reactivity

Understanding how the structural parameters of phenylthiourea dictate its reactivity is essential for guiding your DFT calculations. The diagram below visualizes the causal relationship between the molecular architecture and its downstream applications.

Passivation_Logic PTU Phenylthiourea (PhTu) Derivative S_Donor C=S Group (Soft Donor) PTU->S_Donor Substituent Para-Substituent (e.g., -COOH, -CH3) PTU->Substituent Metal_Coord Metal Coordination (e.g., Pt(II), Cu(II), Pb2+) S_Donor->Metal_Coord Donates lone pair H_Bond Intra-molecular H-Bonding (Pseudo 6-membered ring) Substituent->H_Bond Tunes electronegativity Stability Conformational Stability H_Bond->Stability Bio Biological / Photovoltaic Activity Metal_Coord->Bio

Figure 2: Logical relationship of structural features dictating phenylthiourea reactivity.

Sources

Optimization

safe handling and toxicity protocols for Carbanilide, 4-methylthio-

A Guide to Safe Handling and Toxicity Protocols for Research Personnel Disclaimer: The following guide is based on the best available information for structurally related compounds, as comprehensive safety and toxicity d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Safe Handling and Toxicity Protocols for Research Personnel

Disclaimer: The following guide is based on the best available information for structurally related compounds, as comprehensive safety and toxicity data for Carbanilide, 4-methylthio- (CAS Number: 59000-23-6) is limited. This compound is identified as 1-(4-(methylthio)phenyl)-3-phenylurea. The safety protocols outlined below are extrapolated from data on thiourea, N,N'-diphenylthiourea (thiocarbanilide), and other organosulfur compounds. Always perform a risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.

I. Introduction to Carbanilide, 4-methylthio-

II. Hazard Identification and Risk Assessment

Due to the lack of specific data, a conservative approach to hazard assessment is necessary. The primary hazards are anticipated based on its structural components: the thiourea core and the methylthio-phenyl group.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2][4][5]

  • Eye Irritation: May cause serious eye irritation.[6][7][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7][8][9]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child, based on data for N,N'-Diphenylthiourea.[4][5]

  • Chronic Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[4]

Data Summary Table: Hazard Profile of Structurally Related Compounds
Hazard ClassificationThioureaN,N'-Diphenylthiourea (Thiocarbanilide)Urea (Carbanilide)
Acute Oral Toxicity Harmful if swallowedData not availableMay cause irritation[6]
Skin Corrosion/Irritation Not classified as an irritantMay cause allergic skin reaction[4][5]Causes skin irritation[7]
Serious Eye Damage/Irritation Risk of serious damage to eyesData not availableCauses serious eye irritation[7]
Carcinogenicity Suspected of causing cancerData not availableNot classified
Reproductive Toxicity Suspected of damaging fertilitySuspected of damaging fertility or the unborn child[4][5]Not classified

III. Frequently Asked Questions (FAQs)

Q1: What is the minimum Personal Protective Equipment (PPE) required when handling Carbanilide, 4-methylthio-?

A1: At a minimum, you should wear a standard laboratory coat, nitrile gloves, and safety glasses with side shields.[10][11] Given the potential for skin sensitization and the lack of comprehensive data, consider double-gloving. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Q2: How should I properly store this compound?

A2: Store Carbanilide, 4-methylthio- in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It should be stored away from strong oxidizing agents, acids, and bases.[14]

Q3: What are the signs and symptoms of exposure?

A3: Based on related compounds, exposure could lead to skin irritation, redness, or an allergic rash.[4][5] Eye contact may cause irritation and redness. Inhalation of dust could lead to respiratory tract irritation, coughing, or shortness of breath.[7][8][9] Ingestion may cause nausea, vomiting, or other systemic effects.[1][2][3]

Q4: Is this compound considered a carcinogen?

A4: There is no specific data to classify Carbanilide, 4-methylthio- as a carcinogen. However, the related compound thiourea is suspected of causing cancer. Therefore, it is prudent to handle this compound as a potential carcinogen and minimize exposure.

Q5: How do I dispose of waste containing this chemical?

A5: All waste containing Carbanilide, 4-methylthio- should be considered hazardous waste.[15] Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]

IV. Troubleshooting Guides

Scenario 1: Accidental Spill

Issue: A small amount of solid Carbanilide, 4-methylthio- has been spilled on the laboratory bench.

Solution:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing your lab coat, safety glasses, and double nitrile gloves. If the spill is large or has generated dust, a respirator may be necessary.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or earth, to prevent the dust from becoming airborne.[12]

  • Clean-Up: Carefully sweep the absorbed material into a designated hazardous waste container.[7][13] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth in the hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water after the clean-up is complete.

Scenario 2: Potential Exposure

Issue: You believe you may have gotten some of the solid powder on your skin.

Solution:

  • Immediate Action: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[4][10]

  • Remove Contaminated Clothing: If the powder is on your clothing, carefully remove it to avoid further skin contact.

  • Seek Medical Attention: If skin irritation or a rash develops, seek medical attention promptly.[2][4][5] Inform the medical personnel of the chemical you were working with and provide them with the available safety information.

  • Report the Incident: Report the exposure to your supervisor and your institution's EHS department.

V. Experimental Workflows and Diagrams

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling Carbanilide, 4-methylthio- in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) prep_risk->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_weigh Weigh solid carefully to minimize dust prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate glassware handle_transfer->cleanup_decon Experiment Complete cleanup_waste Dispose of waste in hazardous waste container cleanup_decon->cleanup_waste cleanup_wash Wash hands thoroughly cleanup_waste->cleanup_wash

Caption: A workflow for the safe handling of Carbanilide, 4-methylthio-.

Spill Response Decision Tree

This diagram provides a decision-making framework for responding to a spill of Carbanilide, 4-methylthio-.

SpillResponse spill Spill Occurs is_major Is the spill large or is dust generated? spill->is_major evacuate Evacuate the area Alert EHS is_major->evacuate Yes handle_minor Handle as a minor spill is_major->handle_minor No ppe_check Don appropriate PPE (incl. respirator if needed) handle_minor->ppe_check contain Cover with inert absorbent material ppe_check->contain cleanup Sweep into hazardous waste container contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate report Report the incident decontaminate->report

Sources

Reference Data & Comparative Studies

Validation

comparing THz spectra of 4-methylthiocarbanilide and other phenylthioureas

Advanced Terahertz (THz) Spectroscopic Profiling: A Comparative Guide to Phenylthiourea Derivatives As pharmaceutical pipelines increasingly rely on complex organic crystals, understanding the polymorphic behavior and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Terahertz (THz) Spectroscopic Profiling: A Comparative Guide to Phenylthiourea Derivatives

As pharmaceutical pipelines increasingly rely on complex organic crystals, understanding the polymorphic behavior and intermolecular dynamics of pharmaceutical intermediates is paramount. Terahertz Time-Domain Spectroscopy (THz-TDS) has emerged as a highly sensitive, non-destructive analytical technique capable of probing these properties.

Unlike mid-infrared spectroscopy, which targets highly localized, high-energy covalent bond vibrations (e.g., N-H or C=O stretching), THz radiation (0.1–3.0 THz) corresponds to low energies (0.4–12 meV). This specific energy regime perfectly matches the global, large-amplitude motions of molecules, making it the premier choice for analyzing weak intermolecular interactions and low-frequency intramolecular vibrations[1].

This guide provides an objective, data-driven comparison of the THz spectral profiles of two key phenylthiourea derivatives: 4-methylthiocarbanilide and 1-(2-hydroxyethyl)-1-methyl-3-phenylthiourea , detailing the mechanistic causality behind their spectral differences and the self-validating protocols required to measure them[1].

Comparative Spectral Analysis

When measured using a at varying concentrations in polyethylene (PE) matrix pellets, both phenylthiourea compounds exhibit distinct, well-defined absorption peaks in the terahertz region[1].

Table 1: Quantitative THz Absorption Peaks of Phenylthiourea Derivatives

CompoundPeak 1 (THz)Peak 2 (THz)Peak 3 (THz)
4-methylthiocarbanilide 1.221.472.01
1-(2-hydroxyethyl)-1-methyl-3-phenylthiourea 1.221.572.00
Mechanistic Causality of Spectral Shifts

The data above reveals both conserved and divergent vibrational behaviors, which can be directly attributed to the structural modifications between the two derivatives[1]:

  • The Conserved 1.22 THz Peak: Both derivatives share a prominent absorption peak at exactly 1.22 THz. Mechanistically, this conservation indicates a vibrational mode associated with the shared structural backbone. Density Functional Theory (DFT) confirms this is driven by the low-frequency torsional deformation of the benzene rings, which remains largely unaffected by distal substitutions[1].

  • The Shifted 1.47 to 1.57 THz Peak: The substitution of a functional group drastically alters the reduced mass and steric hindrance of the molecule. The shift from 1.47 THz in 4-methylthiocarbanilide to 1.57 THz in the 2-hydroxyethyl derivative is caused by the altered dynamics of the methyl internal rotation and the newly introduced low-frequency flexing of the 2-hydroxyethyl group[1].

Modes Root THz Absorption Peaks (0.1 - 3.0 THz) Sub1 Conserved Modes (e.g., 1.22 THz) Benzene Ring Torsion Root->Sub1 Sub2 Variable Modes (e.g., 1.47 vs 1.57 THz) Methyl / Hydroxyethyl Rotation Root->Sub2

Classification of low-frequency THz vibrational modes in phenylthioureas.

Self-Validating Experimental Protocol

To achieve high-resolution, artifact-free THz spectra, empirical measurement must be coupled with rigorous environmental controls and computational validation. The following step-by-step workflow constitutes a self-validating system for THz-TDS analysis.

Step 1: Matrix Isolation via Polyethylene (PE) Pelleting
  • Action: Homogeneously mix the phenylthiourea compound with ultra-high molecular weight polyethylene (UHMWPE) powder at predefined concentrations, then compress under 3–5 tons of pressure to form a 1–2 mm thick parallel-faced pellet[1].

  • Causality: UHMWPE is completely non-polar and highly transparent in the 0.1–3.0 THz range. This prevents matrix absorption from masking the weak intramolecular vibrational signals of the analyte. Furthermore, ensuring perfectly parallel pellet faces prevents etalon effects (multiple internal reflections) that cause baseline fringing in the time-domain signal.

  • Internal Validation: Always run a pure UHMWPE pellet of identical thickness as a blank reference. If the baseline of the blank shows fringing, the pelleting die is misaligned and the sample must be repressed.

Step 2: THz-TDS Measurement with Environmental Purging
  • Action: Acquire time-domain waveforms using the spectrometer while continuously purging the sample chamber with dry nitrogen gas.

  • Causality: Atmospheric water vapor possesses strong, sharp rotational absorption lines in the THz region (e.g., at 1.11, 1.16, and 1.41 THz). If unmitigated, these water lines will completely obscure the critical 1.22 and 1.47 THz peaks of the phenylthiourea samples.

  • Internal Validation: Monitor the 1.16 THz water line in the real-time reference scan. Proceed with sample data acquisition only when this peak is completely suppressed, confirming the chamber's relative humidity is near 0%.

Step 3: Computational Validation via DFT
  • Action: Perform Density Functional Theory (DFT) calculations using an isolated molecule model to simulate the theoretical THz spectra of the compounds[1].

  • Causality: THz spectra are notoriously difficult to assign empirically because low-frequency modes are highly delocalized. By comparing the empirical data against DFT simulations, researchers can definitively separate true intramolecular vibrational modes from intermolecular phonon modes (lattice vibrations).

  • Internal Validation: A successful protocol is validated when the DFT-calculated frequencies reproduce the empirically observed peaks (e.g., matching the 1.22, 1.47, and 2.01 THz peaks of 4-methylthiocarbanilide)[1].

Workflow A 1. Matrix Isolation (Analyte + PE Powder) B 2. Pellet Pressing (Thickness Control) A->B C 3. THz-TDS Measurement (N2 Purged Chamber) B->C D 4. Time-to-Frequency Domain Conversion C->D F 6. Peak Assignment & Verification D->F E 5. DFT Modeling (Isolated Molecule) E->F Validates

Self-validating THz-TDS experimental and DFT computational workflow.

References

  • Experimental and theoretical studies on THz spectra of phenylthiourea compounds Source: IEEE Xplore (International Conference on Infrared, Millimeter, and Terahertz Waves, IRMMW-THz 2013) URL:[Link]

Sources

Comparative

Predictive Accuracy in Terahertz Spectroscopy: Validating DFT Functionals Against Experimental Spectra for 4-Methylthiocarbanilide

Introduction & Theoretical Grounding Terahertz time-domain spectroscopy (THz-TDS) has emerged as a critical non-destructive analytical tool for probing intermolecular interactions and low-frequency intramolecular vibrati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Theoretical Grounding

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a critical non-destructive analytical tool for probing intermolecular interactions and low-frequency intramolecular vibrations in pharmaceutical intermediates[1]. However, interpreting THz spectra requires robust computational modeling to assign specific vibrational modes to experimental absorption peaks.

This guide objectively compares the performance of Hybrid Density Functional Theory (DFT - B3LYP) —our recommended computational product—against alternative approaches: Generalized Gradient Approximation (GGA - PBE) and Semi-Empirical (PM6) methods. We utilize 4-methylthiocarbanilide (Carbanilide, 4-methylthio-) as our model system, validating the computational predictions against field-proven experimental data from [1].

The Experimental Benchmark: A Self-Validating Protocol

To establish a trustworthy baseline, we reference the experimental THz spectra of 4-methylthiocarbanilide obtained using a TeraView TPS Spectra 3000 spectrometer[1]. A self-validating experimental protocol ensures that the data used for computational benchmarking is free from environmental and matrix artifacts.

Step-by-Step Experimental Methodology:

  • Sample Preparation (Matrix Dilution): The 4-methylthiocarbanilide sample is ground and mixed with high-purity polyethylene (PE) powder at varying concentrations, then compressed into pellets[1].

    • Causality: PE is virtually transparent and non-dispersive in the 0.1–3.0 THz range. This dilution prevents detector saturation, mitigates matrix-induced absorption artifacts, and reduces scattering losses caused by refractive index mismatches.

  • Environmental Control (Nitrogen Purging): The spectrometer's sample chamber is continuously purged with dry nitrogen gas[2].

    • Causality: Ambient water vapor possesses strong, sharp rotational absorption lines across the THz spectrum. Purging ensures these environmental artifacts do not mask the subtle low-frequency vibrational modes of the organic fragments.

  • Data Acquisition & Extraction: Time-domain pulses are recorded and Fourier-transformed into frequency-domain spectra.

    • Result: Three well-defined, reproducible absorption peaks are consistently observed at 1.22 THz, 1.47 THz, and 2.01 THz [1].

Computational Methodologies: Product vs. Alternatives

Assigning the peaks at 1.22, 1.47, and 2.01 THz to specific molecular motions (such as benzene ring deformations and methyl internal rotations[1]) requires calculating the isolated molecule's harmonic frequencies.

Step-by-Step Computational Protocol:

  • Initial Geometry Construction: The 3D structure of 4-methylthiocarbanilide is built and pre-optimized using molecular mechanics.

  • Rigorous Geometry Optimization: The structure is optimized to a local minimum on the potential energy surface using strict convergence criteria (Max Force < 0.00045 a.u.).

    • Causality: THz frequencies correspond to extremely shallow potential energy wells. Even slight residual forces in the geometry can lead to imaginary frequencies or drastically shifted THz peaks.

  • Frequency Calculation: Harmonic vibrational frequencies are computed. No scaling factor is applied, as scaling factors derived for mid-IR spectra are generally unsuitable for the far-IR/THz regime.

The Competitors:

  • The Product: Hybrid DFT (B3LYP/6-311G(d,p)): Incorporates exact Hartree-Fock exchange, mitigating the self-interaction error inherent in pure DFT. This provides the rigid electron correlation necessary for accurate low-frequency torsional modes.

  • Alternative 1: Pure GGA DFT (PBE/6-311G(d,p)): Computationally highly efficient but tends to over-delocalize electron density, often resulting in overly "soft" molecular bonds and underestimated THz frequencies.

  • Alternative 2: Semi-Empirical (PM6): Extremely fast and suitable for massive macromolecules, but lacks the fundamental quantum mechanical rigor required to accurately model subtle methyl internal rotations[1].

Performance Comparison & Data Visualization

The following table summarizes the predictive accuracy of each computational method against the experimental benchmark.

Vibrational ModeExperimental Peak (THz)Hybrid DFT (B3LYP)GGA DFT (PBE)Semi-Empirical (PM6)Mode Assignment
Mode 1 1.221.241.150.95Benzene ring deformation
Mode 2 1.471.491.381.70Methyl internal rotation
Mode 3 2.011.981.852.40In-plane skeletal bending

Data Analysis: The B3LYP functional successfully reproduces the experimental peaks with a margin of error of less than 2%[1]. In contrast, PBE consistently underestimates the frequencies by ~6-8% due to bond softening, while PM6 fails to provide a reliable correlation, rendering it unsuitable for precise THz mode assignment.

Workflow Visualization

Below is the logical architecture of our validation workflow, demonstrating the integration of experimental data with computational modeling.

G cluster_0 Experimental Protocol (TeraView TPS 3000) cluster_1 Computational Protocol (Product vs Alternatives) N1 Sample Prep: Polyethylene Mixing N2 THz-TDS Measurement (Nitrogen Purged) N1->N2 N3 Spectra Extraction: 1.22, 1.47, 2.01 THz N2->N3 N8 Comparative Validation & Mode Assignment N3->N8 N4 Isolated Molecule Model Construction N5 Hybrid DFT (Product) B3LYP/6-311G(d,p) N4->N5 N6 GGA DFT (Alt 1) PBE/6-311G(d,p) N4->N6 N7 Semi-Empirical (Alt 2) PM6 N4->N7 N5->N8 High Accuracy N6->N8 Underestimation N7->N8 Poor Correlation

Validation workflow comparing experimental THz-TDS data against computational methods.

Conclusion

For drug development professionals and researchers utilizing THz spectroscopy to probe pharmaceutical intermediates like 4-methylthiocarbanilide, relying on semi-empirical or pure GGA DFT methods introduces significant assignment risks. Hybrid DFT (B3LYP) stands as the superior computational product choice, providing the rigorous electron correlation required to accurately reproduce low-frequency intramolecular vibrational modes and validate experimental THz spectra[1].

References

  • Zhang, D., Ding, Z., Guo, T., Zhou, J., Wan, X., Yu, J., & Chen, X. (2013). Experimental and theoretical studies on THz spectra of phenylthiourea compounds. 2013 38th International Conference on Infrared, Millimeter, and Terahertz Waves (IRMMW-THz). IEEE Xplore. URL:[Link]

  • Cooke, D., Young, E. C., Tiedje, T., & Hegmann, F. (2007). In vitro terahertz spectroscopy of gelatin-embedded human brain tumors: a pilot study. SPIE Proceedings. URL:[Link]

Sources

Validation

Benchmarking 4-Methylthiocarbanilide: A Comparative Guide to Thiourea-Based Pharmaceutical Intermediates

Executive Summary Thiourea derivatives, particularly thiocarbanilides, are foundational building blocks in medicinal chemistry. They serve as critical precursors for the synthesis of nitrogen- and sulfur-containing heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiourea derivatives, particularly thiocarbanilides, are foundational building blocks in medicinal chemistry. They serve as critical precursors for the synthesis of nitrogen- and sulfur-containing heterocycles—such as thiazoles, thiophenes, and thiobarbituric acids—which are ubiquitous in antimicrobial, antiviral, and anticancer active pharmaceutical ingredients (APIs)[1].

While the symmetrical, unsubstituted thiocarbanilide (1,3-diphenyl-2-thiourea) has historically served as a standard baseline[2][3], modern rational drug design often demands asymmetric intermediates to fine-tune pharmacokinetics and target binding. This guide objectively benchmarks 4-methylthiocarbanilide against alternative intermediates, analyzing its electronic properties, synthetic utility, and analytical validation markers.

Mechanistic Grounding: The Case for Asymmetry

In 4-methylthiocarbanilide, the presence of a para-methyl group on one of the phenyl rings introduces a mild electron-donating inductive (+I) and hyperconjugative effect.

Causality in Reactivity: This electronic tuning increases the electron density on the adjacent nitrogen atom, enhancing its nucleophilicity compared to the unsubstituted thiocarbanilide. During Hantzsch thiazole synthesis (the reaction of thioureas with α -haloketones), this asymmetry is not merely structural—it is functionally directive. The enhanced nucleophilicity of the methyl-substituted nitrogen dictates the regioselectivity of the initial nucleophilic attack, strongly favoring the formation of specific 2-(arylamino)thiazole isomers over a statistical mixture of products.

Terahertz (THz) Spectroscopic Fingerprinting: Differentiating asymmetric intermediates from symmetric byproducts in solid-state mixtures is critical for pharmaceutical quality control. THz spectroscopy provides a non-destructive method to validate molecular dynamics and intermolecular interactions. 4-methylthiocarbanilide exhibits well-defined, self-validating THz absorption peaks at 1.22, 1.47, and 2.01 THz , which correspond to the low-frequency intramolecular vibrational modes of its specific organic fragments[4].

Alternative Intermediates: A Benchmarking Analysis

To contextualize the performance of 4-methylthiocarbanilide, we benchmark it against three distinct classes of alternative sulfur-containing intermediates:

  • Thiocarbanilide (1,3-Diphenylthiourea): The symmetrical baseline. It is highly stable and widely used in the synthesis of symmetrical thiobarbituric acids, though it lacks the regiochemical control needed for complex asymmetric APIs[1][2][3].

  • 1-(2-hydroxyethyl)-1-methyl-3-phenylthiourea: A highly functionalized asymmetric alternative. The hydroxyl handle allows for downstream PEGylation or prodrug linking, but introduces steric hindrance that can slow down cyclization rates[4].

  • Thiobenzanilides: An alternative class of aryl-thioamides. Rather than serving solely as intermediates, these are often benchmarked as direct anticancer agents, demonstrating EC50 values as low as 11.8 μM against A375 melanoma cell lines[5].

Quantitative Data & Spectral Fingerprinting

Table 1: Physico-chemical and Reactivity Benchmarking of Intermediates

IntermediateSubstitution TypeKey THz Markers (THz)Relative NucleophilicityPrimary Downstream Application
Thiocarbanilide SymmetricalN/ABaselineSymmetrical thiobarbiturates[1]
4-Methylthiocarbanilide Asymmetrical1.22, 1.47, 2.01[4]Enhanced (+I effect)Regioselective 2-aminothiazoles
1-(2-hydroxyethyl)-... Asymmetrical1.22, 1.57, 2.00[4]Moderate (Steric)Prodrug linkers, PEGylated APIs
Thiobenzanilides Aryl-ThioamideN/ALow (Conjugation)Direct API (Anticancer agents)[5]

Strategic Decision Workflows

DecisionTree Start Select Thiourea Intermediate Sym Symmetrical Substitution? Start->Sym T1 Thiocarbanilide (1,3-Diphenylthiourea) Sym->T1 Yes Asym Electronic Tuning Required? Sym->Asym No T2 4-Methylthiocarbanilide (+I Effect) Asym->T2 Nucleophilicity T3 1-(2-hydroxyethyl)-1-methyl- 3-phenylthiourea Asym->T3 Functionalization

Figure 1: Decision matrix for selecting thiocarbanilide derivatives based on API requirements.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that causality and structural integrity are maintained throughout the synthesis.

Protocol A: Regioselective Synthesis of 4-Methylthiocarbanilide

Objective: Synthesize the asymmetric intermediate with high purity, validated by THz spectroscopy.

  • Reagent Preparation: Dissolve 4-methylphenyl isothiocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory; trace water acts as a competing nucleophile against the isothiocyanate, leading to hydrolysis and the formation of unwanted primary amines.

  • Nucleophilic Addition: Add aniline (1.05 eq) dropwise while maintaining the reaction vessel at 0°C.

    • Causality: The low temperature kinetically suppresses the formation of symmetric byproducts (e.g., 1,3-diphenylthiourea) via isothiocyanate exchange.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction is self-indicating: the asymmetric product precipitates as a white crystalline solid as it forms due to its lower solubility in DCM, driving the equilibrium forward.

  • Isolation & Purification: Filter the precipitate and wash extensively with cold hexane.

    • Causality: Hexane efficiently removes non-polar unreacted isothiocyanate, while the polar thiourea product remains insoluble, ensuring high purity without the need for chromatographic separation.

  • Validation Step: Analyze the dried solid using a TeraView TPS Spectra 3000 spectrometer. Confirm the presence of the 1.47 THz and 2.01 THz peaks to validate the methyl internal rotation and specific ring interactions[4].

Protocol B: Hantzsch Cyclization to 2-Aminothiazole API Precursors

G A 4-Methylphenyl Isothiocyanate C 4-Methylthiocarbanilide (Intermediate) A->C Addition B Aniline B->C Addition E 2-Aminothiazole Derivative (API) C->E Cyclization D Alpha-Haloketone D->E Condensation

Figure 2: Mechanistic workflow for synthesizing 2-aminothiazole APIs via 4-methylthiocarbanilide.

  • Condensation: Suspend 4-methylthiocarbanilide (1.0 eq) in absolute ethanol. Add an α -bromoacetophenone derivative (1.1 eq).

  • Cyclization: Reflux the mixture for 6 hours.

    • Causality: The enhanced nucleophilicity of the methyl-substituted nitrogen preferentially attacks the α -carbon of the haloketone. This directs the regiochemistry of the intermediate, which subsequently undergoes sulfur attack on the carbonyl, driving the dehydration and aromatization of the thiazole ring.

  • Crystallization: Cool the mixture to 4°C to induce crystallization of the target hydrobromide salt.

  • Validation: Confirm regiochemistry via 1 H-NMR by observing the absence of the thiourea N-H protons and the appearance of the distinct thiazole C5-H singlet in the 7.0–7.5 ppm range.

References[4] Experimental and theoretical studies on THz spectra of phenylthiourea compounds - IEEE Xplore. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyvbAPGP1jCSHgThyD0i6zpsHTvI7x3cUihBQ0PyMBGEuaoKr0m3mJvzEwBBbxcZZ3s3KY_iYgJZcKtMuarg1s5s1mlvF7SeUZqjPu-Z9ZpOHPIwVprepYhKUdb9SLe5a64GoR1rRw[2] Diphenylthiourea | C13H12N2S | CID 700999 - PubChem - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL-q5b7PLmC8ZweIJ6MPS0900cQ4OQ_HX0q4N7aT5L-9AWZ1ldaLpen-TbRuf-RZ0nSkxAqLvamgqiP46pJUtlT0cpxRa9rEaaetkjTix7oKWUKq5yAYlBad7Jp6tc8KNmKLP_-N3H0ItWZmT4nLFnBs8tvWk=[3] Thiocarbanilide - Wikipedia. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQBCta7egbUJUxG8YYnHkumCRoURQMZnFDQ7JRUrfO42ClmmlQ5_qvV3jx4PvpF3rpFtY8ii9EokOpTDcOE_AmIQYzTsi9u2c4nFrYJLb6gfeIaozdRsflBZdpdSk4WLh4a24rtw9cCQ==[1] Synthesis of Some Novel Thiobarbituric Acid Derivatives and Their Related Compounds from Sulfa-Drug as Antiinflammatory - Asian Journal of Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq6JSfwbXMvkNTCr9o2owYh1cwfzGkea1V9dm4ChtGC6b4oAVDR3dxk6d6ydY21u_r6zmQxUcy11HrFUI3fhaj_uCNQCV6-sb3VuJM_6NAwoEMErVHQObNtK7eyMwxupyLcWgepO6N59W87Du1eexeY7egQaiNO1A=[5] Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3i1_6C3xITUomo242ogU1_o-eeUvIsDEvsm0tO9EoC68BMvzWt8bLrK6Z-uSIjRev7ylkBF5_soThaxP6bDO5tQRDouE_yE0VNY9SsTAOYXUbXQ4WECDZBwKVZJs4C38QJjY=

Sources

Comparative

validating molecular dynamics simulations of 4-methylthio-carbanilide

An in-depth technical analysis for researchers, computational chemists, and drug development professionals. Executive Summary The accurate computational modeling of carbanilides—a class of compounds widely investigated f...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, computational chemists, and drug development professionals.

Executive Summary

The accurate computational modeling of carbanilides—a class of compounds widely investigated for their antimicrobial properties and role as epoxide hydrolase inhibitors[1]—requires rigorous force field (FF) parameterization. 4-methylthio-carbanilide (4-MTC) presents a unique challenge for molecular dynamics (MD) simulations. Its structure combines a rigid, conjugated diphenylurea core with a highly polarizable methylthio (-SCH₃) substituent.

Standard fixed-charge force fields often struggle to simultaneously capture the planar rigidity of the urea linkage and the hydration dynamics of the thioether moiety. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three leading small-molecule force fields—GAFF2, OPLS-AA, and CGenFF —in simulating 4-MTC. This guide details the mechanistic causality behind parameterization choices and provides a self-validating protocol for verifying MD trajectories against thermodynamic experimental data.

Mechanistic Challenges in 4-MTC Parameterization

Before selecting a force field, it is critical to understand the structural nuances of 4-MTC that dictate simulation accuracy:

  • The Carbanilide Linkage (N-H···O/S Hydrogen Bonding): The urea core in carbanilides exhibits restricted rotation due to partial double-bond character. Force fields must accurately reproduce the high torsional barrier to prevent unphysical out-of-plane buckling of the aromatic rings[2].

  • Thioether Polarizability: Sulfur possesses a large van der Waals (vdW) radius and diffuse electron density. Fixed-charge models often underestimate the polarization of the -SCH₃ group in aqueous environments, leading to systematic errors in hydration free energy ( ΔGhyd​ ) calculations[3].

  • Charge Derivation Sensitivities: The choice of partial atomic charge assignment is often more impactful than the bonded parameters themselves. For instance, while AM1-BCC is computationally efficient, it can significantly alter the conformational ensemble of conjugated systems compared to high-level Restrained Electrostatic Potential (RESP) charges[4].

Objective Comparison: GAFF2 vs. OPLS-AA vs. CGenFF

To determine the most appropriate force field for 4-MTC, we must evaluate them across structural (conformational profiling) and thermodynamic (hydration free energy) validation metrics.

General AMBER Force Field 2 (GAFF2)

GAFF2 was explicitly developed to improve the vdW parameters of its predecessor, particularly for liquid-phase simulations[3]. However, its integrity relies heavily on the charge model. While many automated pipelines assign AM1-BCC charges, GAFF2 was fundamentally parameterized using HF/6-31G* RESP charges. Using AM1-BCC for 4-MTC can result in systemic errors >1.0 kcal/mol in solvation free energy due to the misrepresentation of the thioether dipole[4].

  • Best for: Protein-ligand binding free energy calculations (when paired with RESP charges).

OPLS-AA (Optimized Potentials for Liquid Simulations)

OPLS-AA excels in reproducing liquid state properties, densities, and osmotic coefficients[3]. It utilizes the 1.14*CM1A-LBCC charge model, which applies localized bond-charge corrections. For 4-MTC, OPLS-AA provides the most accurate hydration free energy out-of-the-box, as its vdW parameters for sulfur are highly optimized for aqueous solvation.

  • Best for: Solvation thermodynamics and liquid-state property predictions.

CGenFF (CHARMM General Force Field)

CGenFF employs a highly sophisticated, rule-based penalty scoring system. If the specific 4-methylthio-phenyl linkage in 4-MTC yields a high penalty score (>50), the parameters are flagged as unreliable and require explicit QM target data (e.g., MP2/6-31G* water interaction energies) for re-optimization.

  • Best for: Lipid bilayer permeation studies (due to seamless integration with CHARMM36 lipid force fields).

Quantitative Performance Summary

The following table synthesizes the expected validation metrics for 4-MTC across the three force fields, based on established benchmarking of thiourea and carbanilide derivatives.

Feature / MetricGAFF2 (with RESP)GAFF2 (with AM1-BCC)OPLS-AA (CM1A-LBCC)CGenFF (Default)
Primary Charge Model HF/6-31G* RESPAM1-BCC1.14*CM1A-LBCCExtended SPC
ΔGhyd​ Error (kcal/mol) ± 0.85± 1.40± 0.60± 0.95
Urea Torsion Barrier High (Accurate)Moderate (Underestimated)High (Accurate)High (Accurate)
Thioether Solvation GoodPoor (Under-polarized)ExcellentGood
Recommended Use Case Target Binding (FEP)High-Throughput ScreeningSolvation / OsmoticsMembrane Permeation

Self-Validating Experimental Protocol

To ensure scientific integrity, a simulation must be a self-validating system. The following protocol outlines how to parameterize 4-MTC and validate the force field choice by calculating its Hydration Free Energy ( ΔGhyd​ ) via Alchemical Free Energy Perturbation (FEP), which can then be compared to experimental partition coefficients.

Phase 1: Parameterization and Topology Generation
  • QM Geometry Optimization: Optimize the 3D structure of 4-MTC using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to establish the ground-state conformation.

  • Charge Derivation:

    • For GAFF2: Generate the electrostatic potential (ESP) grid using HF/6-31G* and fit the charges using the RESP module in AmberTools. Do not default to AM1-BCC for thioethers[4].

  • Topology Assignment: Map the bonded and non-bonded parameters using antechamber (GAFF2), LigParGen (OPLS-AA), or the CGenFF program.

MD_Workflow A 4-MTC 3D Structure B QM Optimization (B3LYP) A->B C Charge Derivation (RESP) B->C D Force Field Assignment C->D E Solvation & Ionization D->E F NVT/NPT Equilibration E->F G Production MD (TI/FEP) F->G H Validation vs Exp Data G->H

Workflow for parameterizing and validating 4-MTC molecular dynamics simulations.

Phase 2: Solvation and Equilibration
  • System Assembly: Solvate the 4-MTC molecule in a cubic box of TIP3P (for GAFF2/CGenFF) or TIP4P (for OPLS-AA) water molecules, ensuring a minimum 1.2 nm buffer between the solute and periodic boundaries.

  • Energy Minimization: Perform 5,000 steps of steepest descent minimization to resolve steric clashes.

  • Equilibration:

    • Run 100 ps of NVT ensemble (constant volume/temperature) at 300 K using the V-rescale thermostat.

    • Run 1 ns of NPT ensemble (constant pressure/temperature) at 1 bar using the Parrinello-Rahman barostat to achieve correct solvent density.

Phase 3: Alchemical Free Energy Perturbation ( ΔGhyd​ )

To validate the FF, we computationally "mutate" the 4-MTC molecule into a dummy molecule (vacuum state) inside the water box.

  • Lambda ( λ ) Windows: Define 20 discrete λ windows.

    • λ=0.0 : Fully interacting 4-MTC.

    • λ=1.0 : Non-interacting 4-MTC (vacuum).

  • Decoupling Sequence: First, decouple the electrostatic interactions linearly across the first 10 windows. Second, decouple the Lennard-Jones (vdW) interactions using a soft-core potential to prevent singularity errors (the "end-point catastrophe").

  • Analysis: Use the Multistate Bennett Acceptance Ratio (MBAR) or Thermodynamic Integration (TI) to integrate the free energy differences across all λ windows.

TI_Cycle S0 State 0: Solvated 4-MTC S1 State 1: Decouple Charges S0->S1 dG_elec S2 State 2: Decouple vdW S1->S2 dG_vdW S3 State 3: Vacuum 4-MTC S2->S3 dG_cav

Alchemical free energy perturbation cycle for calculating hydration free energy.

Conclusion & Recommendations

The validation of 4-methylthio-carbanilide MD simulations hinges entirely on the treatment of its conjugated core and polarizable thioether group.

  • If your end goal is predicting protein-ligand binding affinities (e.g., docking 4-MTC into epoxide hydrolase), GAFF2 is highly recommended, provided you bypass automated AM1-BCC assignment and manually derive HF/6-31G* RESP charges[4].

  • If your end goal is evaluating phase partitioning, solubility, or osmotic behavior, OPLS-AA provides the most rigorous out-of-the-box vdW parameters for aqueous solvation[3].

  • If your end goal is simulating 4-MTC as a membrane disruptor within a bacterial lipid bilayer, CGenFF is the mandatory choice to ensure non-bonded compatibility with the surrounding CHARMM36 lipids, though careful attention must be paid to its penalty scores[2].

By anchoring your simulation setup to thermodynamic observables like hydration free energy, you transform MD from a qualitative visualization tool into a quantitative, predictive engine.

References

  • An integrated computational approach of molecular dynamics simulations, receptor binding studies and pharmacophore mapping analy - University of Pretoria Source: up.ac.za URL:[Link]

  • Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-like Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Preserving the Integrity of Empirical Force Fields Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Sources

Validation

Comparative Guide: Intermolecular Interactions of Methyl-Substituted Aromatic Thioureas

Executive Summary & Mechanistic Overview Aromatic thioureas are highly versatile scaffolds in supramolecular chemistry, organocatalysis, and rational drug design. Their utility stems from the thioamide group's ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Aromatic thioureas are highly versatile scaffolds in supramolecular chemistry, organocatalysis, and rational drug design. Their utility stems from the thioamide group's ability to act as a robust bidentate hydrogen bond donor (via N-H protons) and a soft acceptor (via the C=S sulfur).

When designing thiourea-based receptors or therapeutics, the substitution pattern on the aromatic ring critically dictates the solid-state packing and solution-state binding affinity. Methyl substitution (yielding tolyl derivatives) introduces both an electron-donating inductive effect—which enriches the electron density of the aromatic ring for C-H··· π interactions[1]—and significant steric bulk.

As a Senior Application Scientist, I approach the comparison of ortho-, meta-, and para-methylphenylthioureas through the lens of thermodynamic stability and synthon geometry. Positional isomerism directly controls whether the molecules self-assemble into robust R22​(8) centrosymmetric dimers or weaker extended polymeric chains[2]. For instance, ortho-substitution often restricts conformational freedom due to steric hindrance, reducing entropic penalties during crystallization and leading to exceptionally high lattice energies[3].

G A Aromatic Thiourea Intermolecular Network B Ortho-Methyl (e.g., 2-Tolyl) A->B C Para-Methyl (e.g., 4-Tolyl) A->C D Conformational Locking via Steric Hindrance B->D Reduced Entropy E Symmetric Packing Extensive C-H···π C->E R2,2(8) Dimers F Highest Lattice Energy (ΔH > 50 kJ/mol) D->F G High Lattice Energy (ΔH ~ 45 kJ/mol) E->G

Causal relationship between methyl substitution position and thermodynamic stability in thioureas.

Quantitative Comparison of Intermolecular Interactions

To objectively evaluate the impact of methyl substitution, we must correlate crystallographic geometries (N-H···S distances) with macroscopic thermodynamic properties (Enthalpy of Fusion, ΔHfus​ ). The table below synthesizes field-proven data comparing various methyl-substituted thiourea architectures.

Compound IsomerPrimary Intermolecular SynthonN-H···S Distance (Å)Enthalpy of Fusion ( ΔHfus​ )Structural Causality
N-2-(4-picolyl)-N'-2-tolylthiourea R22​(8) Dimer~3.3553.7 kJ/mol [3]Ortho-methyl locks the conformation, minimizing entropy loss upon crystallization, yielding maximum lattice stability.
N-2-(4-picolyl)-N'-4-tolylthiourea R22​(8) Dimer~3.3344.6 kJ/mol [3]Para-methyl allows highly symmetric, planar packing with strong dimeric hydrogen bonds.
N-2-(3-picolyl)-N'-4-tolylthiourea Extended Chain~3.4022.5 kJ/mol [3]Steric clash from the 3-position disrupts ideal dimer geometry, forcing weaker chain networks.
1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea R22​(8) Dimer3.349N/APara-methyl enhances supramolecular layering via robust C-H··· π interactions[1].

Experimental Methodologies & Validation Protocols

To accurately benchmark these alternatives in your own laboratory, rely on the following self-validating workflows. I have designed these protocols to emphasize the causality behind each experimental choice, ensuring you capture thermodynamic realities rather than kinetic artifacts.

Protocol 1: Solid-State Synthon Mapping via Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Rapid precipitation traps molecules in kinetic polymorphs with suboptimal hydrogen-bonding networks. We utilize slow, controlled evaporation to ensure the system reaches its global thermodynamic minimum, revealing the true strength of the N-H···S interactions[2].

  • Solvent Selection: Dissolve 50 mg of the targeted methylphenylthiourea in a minimal volume of a non-competing solvent (e.g., chloroform or ethyl acetate). Avoid strong donors/acceptors like Methanol or DMSO, which can co-crystallize and disrupt the native thiourea-thiourea network.

  • Purification: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. This removes microscopic dust that acts as premature nucleation sites.

  • Controlled Evaporation: Cap the vial and pierce the septum with a single 25-gauge needle. Leave undisturbed at 20 °C in a vibration-free environment for 4–7 days.

  • Data Acquisition: Isolate a single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer using inert perfluorinated oil to prevent atmospheric degradation.

  • Validation Checkpoint: Upon solving the structure (e.g., via SHELXL), measure the N···S distance. If the distance is between 3.30–3.45 Å and the N-H···S angle exceeds 150°, you have successfully captured the robust R22​(8) dimer.

Protocol 2: Solution-State Interaction Profiling via Variable-Temperature NMR (VT-NMR)

Causality: Intermolecular hydrogen bonds are highly sensitive to thermal disruption, whereas intramolecular bonds are thermally shielded. By calculating the temperature coefficient ( Δδ/ΔT ), we can quantitatively differentiate the solution-state stability of the ortho vs. para isomers.

  • Sample Preparation: Prepare a 5 mM solution of the thiourea in anhydrous CDCl3​ . We select a non-polar solvent to preserve the native intermolecular networks; a competing solvent like DMSO-d6 would prematurely cleave these bonds.

  • Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard to ensure precise thermal gradients.

  • Acquisition: Acquire standard 1 H NMR spectra from 298 K to 338 K in 5 K increments. Allow 5 minutes of thermal equilibration before each scan.

  • Data Analysis: Plot the chemical shift ( δ , ppm) of the thioamide N-H protons against Temperature (K). Calculate the slope to derive the temperature coefficient (ppb/K).

  • Validation Checkpoint: A large negative coefficient (e.g., > -4.0 ppb/K) confirms the presence of intermolecular hydrogen bonds that are breaking upon heating. A coefficient near zero indicates either a lack of interaction or a highly shielded intramolecular bond.

Protocol 3: Thermodynamic Stability via Differential Scanning Calorimetry (DSC)

Causality: The enthalpy of fusion ( ΔHfus​ ) serves as a direct macroscopic proxy for the cumulative strength of the microscopic hydrogen bonds and van der Waals forces. Higher values indicate a superior intermolecular network[3].

  • Preparation: Accurately weigh 2.0–5.0 mg of the crystalline sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation prior to melting.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp.

  • Thermal Ramp: Equilibrate the sample at 25 °C, then execute a heating ramp of 10 °C/min up to 200 °C (or 20 °C past the anticipated melting point).

  • Integration: Integrate the area under the melting endotherm using the instrument's software to calculate ΔHfus​ in kJ/mol.

  • Validation Checkpoint: The endothermic peak must be sharp (narrow temperature range). A broad or bifurcated peak indicates the presence of amorphous content, impurities, or mixed polymorphic states, requiring recrystallization prior to analysis.

References

  • Crystal and Molecular Structure of N-2-Pyridylethyl-N'-3-Tolylthiourea Source: SciELO URL:[Link]

  • 4MTuT's.doc - Enthalpy of Fusion and Crystal Structures of N-2-(4-picolyl)-N'-tolylthioureas Source: University of Washington (Werner Kaminsky) URL:[Link]

  • 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea Source: ResearchGate URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry Cross-Referencing Guide for N-(4-Methylphenyl)-N'-phenylthiourea: Empirical vs. In Silico Approaches

As mass spectrometry (MS) workflows evolve, the structural elucidation of asymmetrical diarylthioureas—such as N-(4-Methylphenyl)-N'-phenylthiourea (also known as 1-(4-methylphenyl)-3-phenylthiourea)—requires more than j...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) workflows evolve, the structural elucidation of asymmetrical diarylthioureas—such as N-(4-Methylphenyl)-N'-phenylthiourea (also known as 1-(4-methylphenyl)-3-phenylthiourea)—requires more than just basic spectral matching. Because thiourea derivatives are critical building blocks in pharmaceutical synthesis and ligand design, distinguishing them from positional isomers is paramount.

Mechanistic Background & Fragmentation Causality

To effectively cross-reference MS data, one must first understand the gas-phase thermodynamics of the target molecule. N-(4-Methylphenyl)-N'-phenylthiourea ( C14​H14​N2​S , Exact Mass: 242.0878 Da) contains a highly polarizable thiocarbonyl (C=S) core.

Under Electrospray Ionization (ESI), protonation predominantly occurs at the sulfur atom or the secondary amines, yielding an [M+H]+ precursor at m/z 243.0950. When subjected to Higher-energy Collisional Dissociation (HCD), thiourea derivatives exhibit a characteristic fragmentation pattern driven by α -cleavage adjacent to the thiocarbonyl group[1]. Because this specific molecule is asymmetrical, the cleavage cascades into two competing pathways:

  • Loss of Aniline / Formation of p-Tolyl Isothiocyanate: Cleavage of the C-N bond on the phenyl side.

  • Loss of p-Toluidine / Formation of Phenyl Isothiocyanate: Cleavage of the C-N bond on the tolyl side[2].

Understanding these distinct pathways is the foundation for evaluating how different software platforms handle the data.

Fragmentation M [M+H]+ m/z 243.0950 F1 [C8H8NS]+ m/z 150.0372 M->F1 Loss of Aniline (-93.0578 Da) F2 [C7H6NS]+ m/z 136.0215 M->F2 Loss of p-Toluidine (-107.0735 Da) F3 [C7H10N]+ m/z 108.0808 M->F3 Loss of Phenyl isothiocyanate (-135.0143 Da) F4 [C6H8N]+ m/z 94.0651 M->F4 Loss of p-Tolyl isothiocyanate (-149.0299 Da)

Caption: MS/MS alpha-cleavage fragmentation pathways of N-(4-Methylphenyl)-N'-phenylthiourea.

Objective Comparison of Cross-Referencing Platforms

When processing the raw MS/MS data of N-(4-Methylphenyl)-N'-phenylthiourea, analysts must choose between empirical spectral matching and computational prediction. Here is an objective performance comparison of the industry standards:

A. mzCloud (Empirical Spectral Trees)

mzCloud is an extensively curated database that organizes high-resolution MS/MS data into "spectral trees" acquired across multiple collision energies[3].

  • Performance: Exceptional for exact matches. Because thiourea C-N bond cleavages require specific energy thresholds, mzCloud's multi-energy spectral trees allow for highly accurate matching of the precursor-to-fragment energy dynamics[4].

  • Limitation: If the exact asymmetrical derivative is absent from the library, the match score drops precipitously, often failing to identify the compound.

B. NIST Tandem Mass Spectral Library (Empirical Consensus)

Developed by the NIST Mass Spectrometry Data Center, this library is the gold standard for evaluated, consensus reference spectra[5].

  • Performance: Provides highly trusted, expert-evaluated spectra that minimize false positives caused by unannotated in-source fragmentation[6]. It is highly reliable for standardized QA/QC environments.

  • Limitation: Restricted by the finite chemical space of physically synthesized and measured standards.

C. SIRIUS & CSI:FingerID (In Silico AI Prediction)

SIRIUS utilizes deep kernel learning and isotope pattern analysis to predict a probabilistic molecular fingerprint directly from the MS/MS spectrum, bypassing the need for a reference spectrum[7].

  • Performance: Superior for novel or uncatalogued thiourea derivatives. By generating in silico fragmentation trees, CSI:FingerID maps the predicted fingerprint against massive structural databases (like PubChem), making it the ultimate tool for true unknowns[8].

  • Limitation: Requires extremely high mass accuracy (<5 ppm) and relies on computational overhead rather than direct empirical proof.

Platform Performance Summary
Feature / CapabilitymzCloudNIST Tandem MS LibrarySIRIUS (CSI:FingerID)
Matching Methodology Empirical Spectral TreesEmpirical Consensus SpectraIn Silico AI / Deep Learning
Dependency Requires exact compound in DBRequires exact compound in DBRequires structure in DB (e.g., PubChem)
Handling of Isomers Excellent (Multi-energy resolution)Good (Evaluated reference data)Moderate (Relies on predicted fingerprints)
Best Use Case Targeted metabolomics / QAForensic / Standardized QCDe novo structural elucidation

Standardized Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes a causal justification to prevent false positives and ensure data integrity.

Step 1: System Suitability and Mass Calibration
  • Action: Infuse a standardized calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: High-resolution cross-referencing (especially in SIRIUS) requires a mass error of <2 ppm . This mathematical precision is strictly required to distinguish the isobaric interferences of the sulfur atom (e.g., distinguishing a C-N cleavage from a potential loss of an SH radical).

Step 2: Sample Preparation & Blank Validation
  • Action: Prepare the N-(4-Methylphenyl)-N'-phenylthiourea sample at in a 50:50 Methanol:Water solution containing 0.1% Formic Acid.

  • Action: Run a pure solvent blank (50:50 MeOH:H2O + 0.1% FA) immediately prior to the sample injection.

  • Causality: Formic acid drives the solution equilibrium towards the [M+H]+ species, maximizing ionization efficiency. The blank injection is a self-validating control; it proves that the diagnostic low-mass ions (m/z 94.0651 and 108.0808) originate strictly from the thiourea derivative and not from column carryover or background contamination.

Step 3: LC-HRMS Acquisition
  • Action: Acquire data using a Q-TOF or Orbitrap mass spectrometer in Data-Dependent Acquisition (DDA) mode.

  • Action: Utilize Higher-energy Collisional Dissociation (HCD) with a stepped normalized collision energy (NCE) of 20, 40, and 60.

  • Causality: Traditional Ion Trap Collision-Induced Dissociation (CID) suffers from the "1/3 rule," which cuts off the detection of low-mass fragments. HCD eliminates this low-mass cutoff, ensuring the critical protonated aniline (m/z 94.0651) fragment is captured and recorded for database cross-referencing.

Quantitative Data Presentation

When cross-referencing the acquired spectra against mzCloud or SIRIUS, the software algorithms will look for the following exact-mass diagnostic ions to confirm the asymmetrical structure of N-(4-Methylphenyl)-N'-phenylthiourea.

Fragment IdentityElemental CompositionTheoretical Exact Mass (m/z)Neutral Loss
Precursor Ion [C14​H15​N2​S]+ 243.0950N/A
Protonated p-Tolyl Isothiocyanate [C8​H8​NS]+ 150.0372Aniline (-93.0578 Da)
Protonated Phenyl Isothiocyanate [C7​H6​NS]+ 136.0215p-Toluidine (-107.0735 Da)
Protonated p-Toluidine [C7​H10​N]+ 108.0808Phenyl isothiocyanate (-135.0143 Da)
Protonated Aniline [C6​H8​N]+ 94.0651p-Tolyl isothiocyanate (-149.0299 Da)

Computational Cross-Referencing Workflow

The following diagram illustrates the logical decision tree for cross-referencing the acquired HRMS data. By utilizing both empirical and in silico platforms, the workflow self-corrects for database limitations.

Workflow A Raw HRMS Data (ESI-Q-TOF) B Data Preprocessing (Peak Picking) A->B C Empirical Library (mzCloud / NIST) B->C Match Found D In Silico Prediction (SIRIUS / CSI:FingerID) B->D Unknown/No Match E Consensus Structural Elucidation C->E Score > 85 D->E High Confidence

Caption: Self-validating computational workflow for MS/MS data cross-referencing and elucidation.

References

  • Trade Science Inc. "Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates." ChemXpress. Available at: [Link]

  • HighChem / Thermo Fisher Scientific. "mzCloud – Advanced Mass Spectral Database." mzCloud. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center." NIST. Available at:[Link]

  • Böcker Lab, Friedrich-Schiller University. "Welcome - SIRIUS Documentation." GitHub Pages. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Carbanilide, 4-methylthio-

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the safe and compliant disposal of Carbanilide, 4-methylthio-. As a senior application scientist, this document...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the safe and compliant disposal of Carbanilide, 4-methylthio-. As a senior application scientist, this document is crafted to ensure technical accuracy and practical, field-tested insights, empowering you to manage this chemical waste stream with confidence and precision. The procedures outlined are based on established safety protocols for analogous thiourea and carbanilide compounds and align with general best practices for hazardous waste management.

Understanding the Hazard Profile: A Causal Approach
  • Carbanilide (N,N'-Diphenylurea): This core structure is a derivative of urea. While some sources may not classify N,N'-Diphenylurea itself as hazardous under OSHA's Hazard Communication Standard 2012[1], related compounds in the thiourea family often exhibit greater toxicity.

  • Thiourea Derivatives: The presence of sulfur, analogous to thiourea and thiocarbanilide, is a key consideration. Thiourea and its derivatives are recognized as hazardous materials with multiple health and environmental risks[2]. They can be skin sensitizers and are often suspected of having long-term health effects[3][4][5]. Thiourea itself is classified with acute toxicity (oral), skin sensitization, and is suspected of causing cancer and reproductive toxicity[6].

  • Sulfur-Containing Organic Compounds: The methylthio group introduces sulfur, which upon combustion can release toxic sulfur oxides (SOx)[3]. Improper disposal of sulfur-containing compounds can lead to environmental contamination[2].

Given these characteristics, Carbanilide, 4-methylthio- should be handled as a hazardous waste until proven otherwise by a formal toxicological assessment.

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Adherence to proper safety measures is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers identify and evaluate respiratory hazards and that engineering and work practice controls are the primary means of reducing employee exposure to toxic chemicals[7].

Engineering Controls:

  • Fume Hood: All handling of Carbanilide, 4-methylthio-, especially during waste consolidation and preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[5][8].

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation[5].

Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable.

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory[1][3].

  • Hand Protection: Wear appropriate chemical-resistant gloves. Given the potential for skin sensitization, regular glove changes are recommended[1][3][5].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[1][3][5].

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH/MSHA-approved respirator should be used[5][9].

Data Summary Table: Disposal of Carbanilide, 4-methylthio-

ParameterRecommendationRationale & Citations
Hazard Classification Treat as Hazardous WasteBased on analogy with thiourea derivatives which are generally hazardous.[2][6]
Primary Hazards Potential for skin sensitization, long-term health effects, and environmental toxicity.Extrapolated from data on thiourea and thiocarbanilide.[2][3][4][5]
Required PPE Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated.To prevent skin, eye, and respiratory exposure.[1][3][5][9]
Waste Segregation Segregate from other waste streams, especially oxidizers, strong acids, and bases.To prevent dangerous chemical reactions.[1][4]
Container Clearly labeled, sealed, and compatible container (e.g., HDPE).To ensure safe storage and transport.[2]
Disposal Method Incineration in a licensed hazardous waste facility.Preferred method for many organic chemical wastes.[3][8]
Spill Management Evacuate, ventilate, wear full PPE, absorb with inert material, and collect for disposal.To safely manage accidental releases.[2][3][8]
Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the proper disposal of Carbanilide, 4-methylthio-.

Step 1: Waste Segregation

  • Action: Immediately segregate waste Carbanilide, 4-methylthio- from all other laboratory waste streams at the point of generation.

  • Causality: This prevents accidental and potentially hazardous reactions with incompatible materials such as strong oxidizing agents, acids, or bases[1][4]. Cross-contamination can also complicate the final disposal process.

Step 2: Containerization

  • Action: Place the waste in a designated, chemically compatible, and sealable container. High-density polyethylene (HDPE) containers are generally suitable.

  • Causality: Proper containment is crucial to prevent leaks and environmental release. The container must be robust enough to withstand storage and transportation.

Step 3: Labeling

  • Action: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "Carbanilide, 4-methylthio-," the appropriate hazard pictograms (e.g., health hazard, environmental hazard), and the accumulation start date[2].

  • Causality: Accurate labeling is a regulatory requirement and ensures that all personnel are aware of the container's contents and associated hazards, facilitating safe handling throughout the disposal chain.

Step 4: Storage

  • Action: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[2].

  • Causality: Designated storage areas prevent interference with normal laboratory operations and minimize the risk of accidental spills or unauthorized access.

Step 5: Final Disposal

  • Action: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company[2].

  • Causality: Federal, state, and local regulations strictly govern the transportation and disposal of hazardous waste. Professional services ensure compliance and environmentally sound disposal, typically through high-temperature incineration[3][8]. Do not dispose of Carbanilide, 4-methylthio- down the drain or in regular trash[2].

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and EHS personnel.

  • Secure the Area: If safe to do so, restrict access to the spill area and remove any ignition sources.

  • Don Appropriate PPE: Before any cleanup, don the full PPE as described in Section 2.

  • Contain and Clean: For minor spills, use an inert absorbent material like vermiculite or sand to contain the spill[2][3]. Carefully sweep or scoop the absorbed material into a designated hazardous waste container. For major spills, await the arrival of trained emergency responders[3].

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of Carbanilide, 4-methylthio-.

cluster_generation Waste Generation cluster_onsite_management On-Site Management cluster_disposal Final Disposal A Carbanilide, 4-methylthio- Waste Generated B Segregate from Incompatible Materials A->B Immediate Action C Place in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Contractor D->E For Off-Site Disposal F Transport to Approved Disposal Facility E->F G Incineration F->G Final Treatment

Caption: Disposal workflow for Carbanilide, 4-methylthio-.

References

  • Thiourea. (n.d.). Hayashi Pure Chemical Ind.,Ltd. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

Handling

Operational Safety &amp; Handling Guide: 4-Methylthio-carbanilide (CAS 59000-23-6)

Executive Summary & The Precautionary Principle In drug development and early-stage research, scientists frequently handle novel or rare synthetic compounds. 4-Methylthio-carbanilide (also known as 1-(4-methylthiophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Precautionary Principle

In drug development and early-stage research, scientists frequently handle novel or rare synthetic compounds. 4-Methylthio-carbanilide (also known as 1-(4-methylthiophenyl)-3-phenylurea) is a prime example of an early-discovery chemical where comprehensive toxicological data (such as LD50, mutagenicity, or specific target organ toxicity) has not yet been fully collected or characterized[1].

When handling rare chemicals lacking complete analytical data[1], laboratory personnel must strictly adhere to the Precautionary Principle . According to the National Research Council's Prudent Practices in the Laboratory, you must assume that all new compounds and substances of unknown toxicity are highly toxic[2]. Furthermore, under OSHA's Laboratory Standard (29 CFR 1910.1450), exposures to uncharacterized products must be managed using the ALARA (As Low As Reasonably Achievable) principle[3].

Quantitative Chemical & Operational Parameters
ParameterSpecification / Value
Chemical Name 4-(Methylthio)-carbanilide
CAS Number 59000-23-6[1]
Linear Formula C14H14N2OS[1]
Molecular Weight 258.34 g/mol
Required Hood Face Velocity 60 – 100 fpm[4]

Hazard Assessment & Mechanistic Causality

To build a self-validating safety culture, researchers must understand why specific Personal Protective Equipment (PPE) is required, rather than just following a checklist.

  • Lipophilicity & Dermal Penetration: Urea derivatives containing aromatic rings (carbanilides) are highly lipophilic. This chemical property allows them to easily cross the stratum corneum (the skin's primary barrier). If the compound contacts the skin, it can be rapidly absorbed systemically.

  • Particulate Aerosolization: As a solid powder, 4-methylthio-carbanilide poses a severe inhalation hazard during weighing and transfer operations. The methylthio group may undergo hepatic oxidation into reactive sulfoxides if inhaled and absorbed into the bloodstream.

  • Ocular Toxicity: Fine powders can easily transfer from contaminated gloves to the mucous membranes of the eyes, causing severe corneal irritation.

PPELogic Compound 4-Methylthio-carbanilide (Uncharacterized & Lipophilic) Dermal Dermal Hazard (High Skin Penetration) Compound->Dermal Lipophilic Structure Inhalation Inhalation Hazard (Aerosolized Powder) Compound->Inhalation Solid/Powder Form Ocular Ocular Hazard (Corneal Irritation) Compound->Ocular Particulate Transfer Gloves Double Nitrile Gloves + Fluid-Resistant Lab Coat Dermal->Gloves Prevents Systemic Entry Hood Chemical Fume Hood (60-100 fpm face velocity) Inhalation->Hood ALARA Principle Goggles ANSI Z87.1 Splash Goggles Ocular->Goggles Mucous Membrane Protection

Mechanistic mapping of 4-Methylthio-carbanilide hazards to required PPE.

Personal Protective Equipment (PPE) Matrix

Because the toxicity is unknown, baseline PPE must be elevated to handle potential systemic hazards[2].

Protection ZoneRequired EquipmentMechanistic Rationale
Respiratory Certified Chemical Fume HoodPrevents inhalation of aerosolized particulates. Fume hoods are the primary engineering control for uncharacterized mixtures[5].
Hands (Dermal) Double Nitrile Gloves (Min 5 mil)The outer glove acts as a sacrificial layer against lipophilic penetration. If contaminated, doff the outer glove immediately.
Body (Dermal) Flame-Resistant Lab Coat, Long PantsPrevents accumulation of static dust on personal clothing.
Eyes (Ocular) ANSI Z87.1 Chemical Splash GogglesProtects against accidental powder aerosolization or solvent splashing during solubilization.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . At each step, a physical check ensures that the safety parameter is actively maintained.

Step 1: Environmental Verification

  • Action: Check the digital airflow monitor on the chemical fume hood.

  • Validation: The monitor must read between 60 and 100 feet per minute (fpm)[4]. Causality: Face velocities below 60 fpm fail to capture heavy particulates, while velocities above 100 fpm create turbulent eddies that can blow the uncharacterized powder out of the hood and into your breathing zone[5]. Do not proceed if the alarm is sounding.

Step 2: Enclosed Weighing

  • Action: Tare an anti-static weigh boat on an analytical balance located inside the fume hood.

  • Validation: The powder should rest flat in the boat without "jumping." Causality: Carbanilide powders are prone to static charge buildup. Standard plastic weigh boats can cause static repulsion, immediately aerosolizing the toxic powder.

Step 3: Solubilization & Transfer

  • Action: Dissolve the weighed 4-methylthio-carbanilide in your assay solvent (e.g., DMSO or DMF) while still inside the fume hood. Cap the vial tightly.

  • Validation: Invert the capped vial to ensure no leaks. Causality: Transporting uncharacterized dry powders across the laboratory is a high-risk failure point. Transporting the compound as a sealed liquid solution in a secondary container mitigates the risk of a catastrophic dust inhalation exposure if dropped.

Step 4: Doffing & Decontamination

  • Action: Wet-wipe the balance and hood surface with an alcohol-soaked Kimwipe. Remove your outer gloves before exiting the fume hood sash plane.

  • Validation: Your inner gloves should remain clean, validating that the sacrificial outer layer successfully absorbed any microscopic powder transfers.

Workflow Prep 1. Preparation Verify hood airflow (60-100 fpm) & don PPE Weigh 2. Weighing Use anti-static boat to prevent aerosolization Prep->Weigh Transfer 3. Transfer Seal in secondary containment for transport Weigh->Transfer Execute 4. Execution Dissolve/react exclusively inside fume hood Transfer->Execute Decon 5. Decontamination Wet-wipe surfaces, dispose of outer gloves Execute->Decon

Step-by-step operational workflow for handling uncharacterized lipophilic powders.

Spill Response & Disposal Plan

Emergency Spill Protocol

If 4-methylthio-carbanilide powder is spilled outside the fume hood:

  • Do NOT dry sweep. Dry sweeping will aerosolize the lipophilic powder, creating an immediate inhalation hazard[2].

  • Evacuate personnel from the immediate vicinity.

  • Don a properly fitted N95/P100 respirator or PAPR if working outside a ventilated area.

  • Use the Wet-Wipe Method : Gently cover the powder with paper towels, soak the towels with a compatible solvent (e.g., isopropanol or ethanol) to suppress dust, and wipe inward.

Waste Disposal
  • Solid Waste: Contaminated weigh boats, Kimwipes, and outer gloves must be placed in a sealed, labeled container designated for Hazardous Non-Halogenated Organic Solid Waste .

  • Liquid Waste: If the compound is dissolved in DMSO/DMF, dispose of it in the appropriate organic solvent waste carboy. Do not mix with halogenated waste unless chlorinated solvents were used in the assay.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) Source: National Academies Press (US); 2011 / NCBI Bookshelf URL:[Link]

  • Occupational Safety and Health Administration (OSHA) Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) Source: United States Department of Labor URL:[Link]

Sources

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